4-Amino-2,6-dichloro-3-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,6-dichloro-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO/c7-2-1-3(10)5(9)4(8)6(2)11/h1,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYUNQLKRCASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558759 | |
| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118159-53-8 | |
| Record name | 4-Amino-2,6-dichloro-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: An Examination of 4-Amino-2,6-dichloro-3-fluorophenol and Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halogenated aminophenols are a critical class of intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] Their unique chemical properties, imparted by the presence of halogen and amino functional groups on a phenol backbone, make them versatile building blocks in organic synthesis. This guide focuses on the synthesis, properties, and safety considerations of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, providing valuable insights for laboratory and industrial applications.
Physicochemical Properties
A summary of the key quantitative data for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol is presented in Table 1 for easy comparison.
| Property | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol |
| CAS Number | 5930-28-9[3][4][5][6][7] | 399-95-1[8] |
| Molecular Formula | C₆H₅Cl₂NO[3][6] | C₆H₆FNO[8] |
| Molecular Weight | 178.01 g/mol [3][6] | 127.12 g/mol [8] |
| Appearance | White to gray to brown powder or crystal[4] | Brown crystal[8] |
| Melting Point | 167-170 °C[7][9] | 218 °C (dec.)[8] |
| Boiling Point | Not readily available | 79 °C at 15 mmHg[8] |
| Purity | >98.0% (T)[4] | Not specified |
| EINECS Number | 227-671-4[2][3] | 402-230-0[8] |
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are outlined below. These protocols are based on established chemical literature and patents.
Synthesis of 4-Amino-2,6-dichlorophenol
Two primary methods for the synthesis of 4-Amino-2,6-dichlorophenol involve the reduction of 2,6-dichloro-4-nitrophenol.
Method 1: Catalytic Reduction with Hydrazine [10]
-
Nitration of 2,6-dichlorophenol:
-
To a 250 mL four-port flask, add 100 mL of carbon tetrachloride.
-
Initiate stirring and add 1 mL of nitrification catalyst X-C1.
-
Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
-
Once fully dissolved, maintain the temperature at approximately 35 °C and add 20.4 g (0.22 mol) of 68% nitric acid.
-
After the addition is complete, heat the mixture at 35 °C for 2 hours.
-
Cool to room temperature, filter, and dry the resulting cake to obtain 2,6-dichloro-4-nitrophenol.
-
-
Reduction to 4-Amino-2,6-dichlorophenol:
-
In a 250 mL four-sided bottle, add 100 mL of alcohol.
-
Begin stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of reduction catalyst H-C2.
-
Heat the mixture to 75 °C and stir for 1 hour.
-
Add 14.3 g (0.23 mol) of 80% hydrazine hydrate.
-
After the addition, reflux the mixture for 3 hours.
-
Perform a hot filtration and wash the filter cake with hot alcohol. The filter cake containing the catalyst can be reused.
-
The filtrate and washing solution are combined, and the alcohol is removed by distillation.
-
Cool the remaining solution to room temperature, filter, and dry to yield 4-amino-2,6-dichlorophenol.
-
Method 2: Catalytic Hydrogenation [10][11]
-
Hydrogenation of 2,6-dichloro-4-nitrophenol:
-
A solution of 2,6-dichloro-4-nitrophenol in a suitable solvent (e.g., toluene or a mixture of chlorobenzene and methanol) is subjected to catalytic hydrogenation.[10][11]
-
The reaction is carried out in the presence of a platinum-on-carbon catalyst.[11]
-
Replace the atmosphere with H₂ gas three times and then charge with hydrogen to 1.0 MPa.[10]
-
Maintain the reaction at 90 °C for 6 hours.[10]
-
After the reaction, filter the catalyst to obtain the hydrogenation reaction solution.
-
Recover the solvent (e.g., toluene) by distillation.[10]
-
Cool the concentrated solution to room temperature to allow for crystallization.
-
Filter and dry the crystals to obtain 4-amino-2,6-dichlorophenol.[10]
-
Synthesis of 4-Amino-3-fluorophenol
A common route for the synthesis of 4-Amino-3-fluorophenol involves the reduction of 3-fluoro-4-nitrophenol.[12] An alternative pathway starts from p-nitrophenol.[12][13]
Method 1: Reduction of 3-fluoro-4-nitrophenol [12]
-
To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 mL) and tetrahydrofuran (125 mL), add 10% palladium on carbon (6.0 g).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Filter the reaction mixture to remove the palladium on carbon catalyst and wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol as a pale yellow solid.
Method 2: From p-Nitrophenol [12][13]
-
Start with p-nitrophenol as the raw material.
-
Perform catalytic hydrogenation.
-
Carry out a sulfonation reaction.
-
Introduce fluorine at the 3-position via a fluorine substitution reaction.
-
Perform a desulfonation reaction.
-
Extract the final product, 4-amino-3-fluorophenol.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflows described in the experimental protocols.
Caption: Synthesis pathways for 4-Amino-2,6-dichlorophenol.
Caption: Synthesis pathways for 4-Amino-3-fluorophenol.
Applications and Research Interest
-
4-Amino-2,6-dichlorophenol is a versatile intermediate with applications in various fields:
-
Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1]
-
Dyes and Pigments: This compound is used in the production of azo dyes for textiles and inks.[1]
-
Agrochemicals: It is an important intermediate in the production of high-efficiency pesticides.[10]
-
Analytical Chemistry: It can be employed as a reagent for the detection of certain metal ions.[1]
-
Biomedical Research: Studies have investigated its role in methemoglobin formation.[9]
-
-
4-Amino-3-fluorophenol is a key intermediate in the synthesis of:
-
Regorafenib: This compound is crucial for the preparation of the oral multi-kinase inhibitor Regorafenib, which is used in cancer therapy.[14]
-
Other Bioactive Molecules: The introduction of a fluorine atom can increase the lipophilicity and membrane permeability of molecules, making it a valuable component for drug design.[13] It is also an intermediate for fluorinated insecticides, herbicides, and antibacterials.[13]
-
Safety and Handling
Both 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are hazardous chemicals and require appropriate safety precautions.
General Handling Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.[8][15][16]
-
Avoid the formation of dust and aerosols.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[2][7][9][15]
Hazard Identification for 4-Amino-2,6-dichlorophenol:
-
GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2), and Specific target organ toxicity – single exposure (Category 3), may cause respiratory irritation.[3][15][17]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][17]
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[15][16][17]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation develops.[15][16][17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15][16][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][16][17]
Researchers should always consult the most current Safety Data Sheet (SDS) for detailed and comprehensive safety information before handling these compounds.[8][15][16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2,6-dichlorophenol 5930-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 5930-28-9|4-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]
- 10. Page loading... [wap.guidechem.com]
- 11. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 12. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 13. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 14. tdcommons.org [tdcommons.org]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. echemi.com [echemi.com]
A Comparative Technical Guide to 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of two closely related halogenated aminophenols: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol. Due to the limited availability of public information on 4-Amino-2,6-dichloro-3-fluorophenol, this guide focuses on these two structural analogues to provide a valuable comparative resource. This information can aid researchers in predicting the properties and reactivity of related novel compounds. Both compounds are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] 4-Amino-3-fluorophenol, for instance, is a key intermediate in the synthesis of the multi-kinase inhibitor drug, Regorafenib.[2][3][4]
Core Chemical Properties
A summary of the key chemical and physical properties of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol is presented below.
| Property | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol |
| IUPAC Name | 4-amino-2,6-dichlorophenol[2] | 4-amino-3-fluorophenol[5] |
| CAS Number | 5930-28-9[2] | 399-95-1[5] |
| Molecular Formula | C₆H₅Cl₂NO[6] | C₆H₆FNO[7] |
| Molecular Weight | 178.016 g/mol [6] | 127.12 g/mol [7] |
| Appearance | Beige or slightly brown to pale reddish powder.[8] | Cream to brown powder.[9] |
| Melting Point | 167-170 °C[10] | 134.0-144.0 °C[9] |
| Boiling Point | 303.6±42.0 °C (Predicted)[4] | Not available |
| Solubility | Sparingly soluble in water.[8] Soluble in methanol.[4] | Soluble in methanol.[11] |
| InChI Key | KGEXISHTCZHGFT-UHFFFAOYSA-N[2] | MNPLTKHJEAFOCA-UHFFFAOYSA-N[5] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)N[2] | C1=CC(=C(C=C1O)F)N[5] |
Spectroscopic Data
| Spectrum | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol |
| ¹H NMR | (DMSO-d6, 400 MHz) δ: 8.80 (s, 1H, OH), 6.58 (s, 2H, ArH), 5.01 (s, 2H, NH₂)[12] | (DMSO-d6) δ: 8.78 (s, 1H), 6.59 (dd, J=8.4, 10.4 Hz, 1H), 6.43 (m, 1H), 6.34 (m, 1H), 4.38 (m, 2H)[7] |
| ¹³C NMR | Data available, specific shifts not detailed in the provided search results. | Data available, specific shifts not detailed in the provided search results. |
| IR | KBr disc, significant peaks available in public databases. | Not available in the provided search results. |
| Mass Spec | Electron ionization data available in public databases. | Not available in the provided search results. |
Experimental Protocols
Synthesis of 4-Amino-2,6-dichlorophenol
Several methods for the synthesis of 4-Amino-2,6-dichlorophenol have been reported. One common approach involves the nitration of 2,6-dichlorophenol followed by reduction.[9]
Method 1: Nitration and Reduction of 2,6-dichlorophenol [9]
-
Step 1: Synthesis of 2,6-dichloro-4-nitrophenol
-
To a 250 mL four-port flask, add 100 mL of carbon tetrachloride and start stirring.
-
Add 1 mL of nitrification catalyst X-C1.
-
Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
-
Once fully dissolved, maintain the temperature at approximately 35 °C and add 20.4 g (0.22 mol) of 68% nitric acid dropwise.
-
After the addition is complete, continue heating at 35 °C for 2 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Dry the resulting solid to obtain 39.5 g of light yellow 2,6-dichloro-4-nitrophenol (melting point 124-126 °C).
-
-
Step 2: Synthesis of 4-Amino-2,6-dichlorophenol
-
To a 250 mL four-sided bottle, add 100 mL of alcohol and start stirring.
-
Add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of reducing catalyst H-C2.
-
Heat the mixture to 75 °C and stir for 1 hour.
-
Add 14.3 g (0.23 mol) of 80% hydrazine hydrate dropwise.
-
After the addition, reflux the mixture for 3 hours.
-
Perform a hot filtration and wash the filter cake with hot alcohol. The filter cake containing the catalyst can be reused.
-
Combine the filtrate and washing solution, and remove the alcohol by distillation.
-
Cool the residue to room temperature, filter, and dry to obtain 25.8 g of grayish-white 4-amino-2,6-dichlorophenol (melting point 167-170 °C).
-
Synthesis of 4-Amino-3-fluorophenol
A common route for the synthesis of 4-Amino-3-fluorophenol is the reduction of 3-fluoro-4-nitrophenol.[7]
Method 1: Reduction of 3-Fluoro-4-nitrophenol [7]
-
In a suitable reaction vessel, dissolve 20 g of 3-fluoro-4-nitrophenol in a mixture of 200 mL of ethanol and 125 mL of tetrahydrofuran.
-
Add 6.0 g of 10% palladium on activated carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield 16.1 g (100% yield) of 4-Amino-3-fluorophenol as a pale yellow solid.
Visualizations
Caption: Comparative synthesis workflows for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol.
Caption: Role of the subject compounds as key intermediates in chemical synthesis.
Biological Activity and Signaling Pathways
While specific signaling pathways for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are not extensively documented in publicly available literature, the broader class of aminophenol derivatives has been studied for various biological activities.
Derivatives of 4-aminophenol have been investigated for their antiproliferative effects.[1] The mechanism of action for some of these compounds is thought to be independent of retinoic acid receptors and may involve the generation of reactive oxygen species (ROS).[1] Furthermore, metabolites of acetaminophen, which has a p-aminophenol core structure, have been shown to inhibit microglial activation, suggesting a role in neuroinflammation.
The halogenation of aminophenols can significantly influence their biological activity. Halogen atoms can alter the lipophilicity, membrane permeability, and metabolic stability of the parent compound.[13] This can, in turn, affect how the molecule interacts with biological targets.
Given that 4-Amino-3-fluorophenol is a crucial intermediate for the synthesis of Regorafenib, its biological significance is primarily linked to its role in the production of this potent anti-cancer drug.[2] Regorafenib itself is a multi-kinase inhibitor that targets several signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.
Conclusion
4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are valuable chemical intermediates with distinct properties conferred by their halogen substituents. While detailed biological studies on these specific molecules are limited, their roles in the synthesis of bioactive compounds highlight their importance in drug discovery and development. This guide provides a foundational understanding of their chemical characteristics and synthesis, offering a valuable resource for researchers working with halogenated aromatic compounds. Further investigation into the direct biological effects and potential signaling pathway interactions of these molecules could unveil new therapeutic opportunities.
References
- 1. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE(42486-53-3) 1H NMR [m.chemicalbook.com]
- 7. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 8. CN1634867A - Method and device for preparing 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 11. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR [m.chemicalbook.com]
- 12. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 13. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Substituted Aminophenols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed analysis of the molecular structure and properties of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol . No definitive data was found for "4-Amino-2,6-dichloro-3-fluorophenol" in the public domain at the time of this writing, suggesting it may be a novel or less-documented compound. The information presented herein is based on available scientific literature for structurally related molecules.
Introduction
Substituted aminophenols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Their chemical reactivity is governed by the interplay of the amino, hydroxyl, and substituted halogen functional groups on the aromatic ring. This guide delves into the molecular characteristics of two key substituted aminophenols: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, providing a comparative analysis of their structural and chemical properties.
Molecular Structure and Chemical Properties
The fundamental structure of these compounds consists of a phenol ring substituted with an amino group and halogen atoms. The specific placement and nature of these substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
4-Amino-2,6-dichlorophenol
This compound features a phenol ring with an amino group at the 4-position and two chlorine atoms at the 2- and 6-positions.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂NO | [2][3] |
| Molecular Weight | 178.01 g/mol | [2] |
| CAS Number | 5930-28-9 | [2][3] |
| IUPAC Name | 4-amino-2,6-dichlorophenol | [2] |
| Synonyms | 2,6-Dichloro-4-aminophenol, 3,5-Dichloro-4-hydroxyaniline | [2][3] |
| Appearance | Beige or slightly brown to pale reddish powder | [4] |
| Melting Point | 167-170 °C | [4][5] |
| Boiling Point | 303.6 ± 42.0 °C (Predicted) | [4] |
| Acidity (pKa) | 7.29 ± 0.23 (Predicted) | [4] |
| Solubility | Insoluble in cold water; slightly soluble in hot water and alcohol; soluble in ether, benzene, and toluene. | [4] |
The planar molecule crystallizes in a structure where intermolecular O—H⋯N and N—H⋯O hydrogen bonds form infinite chains, creating sheets.[6]
4-Amino-3-fluorophenol
This molecule is characterized by an amino group at the 4-position and a fluorine atom at the 3-position of the phenol ring.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₆FNO | [7] |
| CAS Number | 399-95-1 | [8] |
| Appearance | Brown crystal | [9] |
| Melting Point | 218 °C (decomposes) | [9] |
| Boiling Point | 79 °C at 15 mmHg | [9] |
The presence of the fluoro substituent significantly increases the lipophilicity of the molecule, which can enhance its membrane permeability, a desirable characteristic for active pharmaceutical ingredients.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of these compounds.
4-Amino-2,6-dichlorophenol
-
¹H NMR, ¹³C NMR, IR, and Mass Spectra are available for this compound, providing detailed information about its atomic connectivity and functional groups.[3][10][11][12]
Experimental Protocols
The synthesis of these compounds is of significant interest for their application as intermediates.
Synthesis of 4-Amino-2,6-dichlorophenol
A common synthetic route involves the nitration of 2,6-dichlorophenol followed by a catalytic reduction of the resulting 2,6-dichloro-4-nitrophenol.[13]
Workflow for the Synthesis of 4-Amino-2,6-dichlorophenol:
Caption: Synthetic pathway for 4-Amino-2,6-dichlorophenol.
Detailed Protocol:
-
Nitration: Dissolve 2,6-dichlorophenol in tetrachloromethane with a nitrification catalyst. Slowly add 68% nitric acid while maintaining the temperature at approximately 35°C. After the addition, continue heating for 2 hours. Cool to room temperature and filter to obtain 2,6-dichloro-4-nitrophenol.[13]
-
Reduction: To a solution of 2,6-dichloro-4-nitrophenol in ethanol, add a reduction catalyst. Heat the mixture to 75°C and then add 80% hydrazine hydrate. Reflux the reaction for 3 hours. After filtration and removal of ethanol, the product, 4-amino-2,6-dichlorophenol, is obtained upon cooling and filtration.[13]
Synthesis of 4-Amino-3-fluorophenol
An improved, commercially viable process for the synthesis of 4-amino-3-fluorophenol, an intermediate for the drug Regorafenib, has been developed.[14] A general synthetic strategy involves taking 4-nitrophenol as a starting material.[7]
Conceptual Synthesis Workflow:
Caption: A synthetic route to 4-Amino-3-fluorophenol.
Detailed Protocol: A patented method describes the synthesis starting from 4-nitrophenol. This involves catalytic hydrogenation to p-aminophenol, followed by sulfonation. A fluoro-substitution reaction is then carried out, and subsequent desulfonation yields the final product, 4-amino-3-fluorophenol.[7]
Safety and Handling
Both compounds are classified as irritants and require careful handling in a laboratory setting.
General Safety Precautions:
| Precaution | Details | Reference |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN 166). | [15][16] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [8][16] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, acids, and bases. | [1][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [8][15] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [8][15] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. | [8][15] |
GHS Hazard Statements for 4-Amino-2,6-dichlorophenol:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Applications
These substituted phenols are valuable intermediates in various industries.
-
4-Amino-2,6-dichlorophenol is used as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals.[1][4] It is a known intermediate for the pesticide fluvalinate.[4]
-
4-Amino-3-fluorophenol is a key intermediate in the synthesis of the multi-kinase inhibitor drug Regorafenib, which is used in the treatment of certain cancers.[14][17] It is also used in the production of other pesticides and hair dyes.[7]
Conclusion
4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol are important chemical entities with distinct structural features that dictate their chemical and physical properties. While they share a common aminophenol core, the nature and position of their halogen substituents lead to different applications, particularly in the agrochemical and pharmaceutical industries. A thorough understanding of their molecular structure, synthesis, and handling is essential for their safe and effective use in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-AMINO-2,6-DICHLOROPHENOL HYDROCHLORIDE(42486-53-3) 1H NMR spectrum [chemicalbook.com]
- 11. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- 12. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR spectrum [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. tdcommons.org [tdcommons.org]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol
This technical guide provides a comprehensive overview of 4-Amino-2,6-dichloro-3-fluorophenol, a halogenated aminophenolic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a proposed synthetic route, and the known biological effects of a closely related analog, offering valuable insights for its potential applications and further research.
Chemical Identity and Nomenclature
The definitive IUPAC name for the compound with CAS number 118159-53-8 is This compound . This nomenclature is determined by assigning the carbon atom bearing the hydroxyl group as position 1 on the phenol ring. The substituents are then numbered to provide the lowest possible locants, resulting in the amino group at position 4, chloro groups at positions 2 and 6, and a fluoro group at position 3.
Synonyms:
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available computed and experimental data. For comparative purposes, a table with the properties of the well-characterized, non-fluorinated analog, 4-Amino-2,6-dichlorophenol, is also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118159-53-8 | [1] |
| Molecular Formula | C₆H₄Cl₂FNO | [1] |
| Molecular Weight | 196.01 g/mol | [1] |
| Exact Mass | 194.965397 Da | [1] |
| Density (Predicted) | 1.657 ± 0.06 g/cm³ (20 °C) | [2] |
| Solubility (Predicted) | 0.18 g/L (25 °C) | [2] |
| XLogP3 (Predicted) | 2.2 | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
Table 2: Physicochemical Properties of 4-Amino-2,6-dichlorophenol
| Property | Value | Source |
| CAS Number | 5930-28-9 | [3] |
| Molecular Formula | C₆H₅Cl₂NO | [3] |
| Molecular Weight | 178.01 g/mol | [3] |
| Melting Point | 167-170 °C | [4] |
| Form | Powder | [5] |
| XLogP3 | 2.4 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could commence with the chlorination and nitration of a suitable fluorophenol precursor, followed by the reduction of the nitro group to an amine. An alternative approach, detailed below, involves the diazotization of a chlorinated fluoroaniline, followed by hydrolysis.
Methodological Considerations
-
Diazotization: The initial step would involve the conversion of the amino group of 2,6-dichloro-3-fluoroaniline to a diazonium salt using sodium nitrite in a strong acidic medium, typically at low temperatures to ensure the stability of the diazonium intermediate.
-
Hydrolysis: The diazonium salt can then be hydrolyzed to the corresponding phenol by heating in an aqueous solution.
-
Nitration: The subsequent introduction of a nitro group at the para position to the hydroxyl group would be achieved through nitration with a mixture of nitric and sulfuric acids.
-
Reduction: Finally, the nitro group would be reduced to the desired amino group. This can be accomplished through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with reducing metals in an acidic medium (e.g., iron in hydrochloric acid).
It is important to note that this represents a theoretical pathway, and optimization of reaction conditions would be necessary to achieve a satisfactory yield and purity of the final product.
Biological Activity and Signaling Pathways
There is a significant lack of data regarding the biological activity and potential signaling pathway interactions of this compound. However, studies on the closely related compound, 4-Amino-2,6-dichlorophenol, provide some indication of its potential toxicological profile.
Known Toxicological Effects of 4-Amino-2,6-dichlorophenol
Research has indicated that 4-Amino-2,6-dichlorophenol, a putative metabolite of the fungicide intermediate 3,5-dichloroaniline, exhibits nephrotoxic and hepatotoxic properties in rats.[5] This toxicity is a critical consideration for any potential pharmaceutical application of its fluorinated analog.
The introduction of a fluorine atom in this compound could significantly alter its metabolic fate, biological activity, and toxicity profile. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties and metabolic stability. Therefore, dedicated toxicological and pharmacological studies are essential to characterize this specific compound.
Conclusion
This compound is a halogenated aromatic compound with potential applications in chemical synthesis and drug discovery. While there is a scarcity of detailed experimental data for this specific molecule, this guide provides a foundational understanding of its identity, properties, and a plausible synthetic approach. The known toxicity of its non-fluorinated analog underscores the necessity for thorough investigation into the biological effects of this compound. Further research is warranted to fully elucidate its chemical and biological characteristics, which will be crucial for any future development and application.
References
In-Depth Technical Safety Guide: 4-Amino-2,6-dichloro-3-fluorophenol
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2,6-dichloro-3-fluorophenol (CAS No. 1365663-79-9) was found in the public domain at the time of this writing. The following information is extrapolated from the safety data of two structurally similar compounds: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal safety assessments and, if possible, direct testing.
This technical guide provides a comprehensive overview of the potential hazards, handling procedures, and safety precautions for this compound, based on available data for analogous compounds.
Physicochemical Properties
Quantitative data for the target compound is not available. The table below summarizes the known properties of the related compounds to provide an estimation.
| Property | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol | This compound (Estimate) |
| CAS Number | 5930-28-9[1][2][3][4][5][6] | 399-95-1[7][8] | 1365663-79-9 |
| Molecular Formula | C₆H₅Cl₂NO[1][5][9] | C₆H₆FNO[8] | C₆H₄Cl₂FNO |
| Molecular Weight | 178.01 g/mol [1] | 127.12 g/mol [8] | ~212.0 g/mol |
| Appearance | Beige or slightly brown to pale reddish powder/granules[4][6][9] | Brown crystal[7] | Likely a solid at room temperature, possibly crystalline and light to brown in color. |
| Melting Point | 167-170 °C[9][10] | 218 °C (decomposes)[7] | Expected to be a high-melting solid. |
| Boiling Point | 303.6±42.0 °C (Predicted)[9][10] | 79 °C at 15 mmHg (lit.)[7] | Likely to have a high boiling point, may decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol; slightly soluble in hot water and alcohol; insoluble in cold water.[9] | No data available | Solubility is expected to be low in water and higher in organic solvents like methanol and ethanol. |
Hazard Identification and Classification
Based on the GHS classifications of the related compounds, this compound is anticipated to be a hazardous substance. The presence of chloro, fluoro, and amino groups on the phenol ring suggests potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity.
Anticipated GHS Hazard Classification:
| Hazard Class | 4-Amino-2,6-dichlorophenol | 4-Amino-3-fluorophenol | This compound (Anticipated) |
| Acute Toxicity (Oral) | Not Classified | Category 4[7][8] | Potentially Harmful if Swallowed |
| Skin Corrosion/Irritation | Category 2[2][3] | No data available | Causes Skin Irritation |
| Serious Eye Damage/Irritation | Category 2[2][3] | No data available | Causes Serious Eye Irritation |
| Skin Sensitization | No data available | Category 1[7][8] | May Cause an Allergic Skin Reaction |
| Carcinogenicity | No data available | Category 1B[7][8] | Suspected of Causing Cancer |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[2][3] | No data available | May Cause Respiratory Irritation |
| Hazardous to the Aquatic Environment (Chronic) | No data available | Category 2[7][8] | Toxic to Aquatic Life with Long Lasting Effects |
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H411: Toxic to aquatic life with long lasting effects.[7][8][11]
Pictograms:
Experimental Protocols: Safe Handling and Emergency Procedures
Given the anticipated hazards, stringent safety protocols are mandatory when handling this compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2] Contaminated clothing should be removed and washed before reuse.[2][4]
-
Respiratory Protection: If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[12]
3.3. First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[12]
3.4. Accidental Release Measures
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][11]
-
Major Spills: Evacuate the area and alert emergency personnel. Prevent the spill from entering drains or waterways.[11]
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key safety workflows for handling this compound.
References
- 1. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 4-Amino-2,6-dichlorophenol - Safety Data Sheet [chemicalbook.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Profile of 4-Amino-2,6-dichlorophenol: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the available spectral data for 4-Amino-2,6-dichlorophenol. Please note that information regarding the requested 4-Amino-2,6-dichloro-3-fluorophenol was not available in the public domain at the time of this report. The following data pertains to the closely related and commercially available compound, 4-Amino-2,6-dichlorophenol.
This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Amino-2,6-dichlorophenol. The presented data is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.
Summary of Spectral Data
The following tables provide a structured summary of the key quantitative data obtained from the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.
Table 1: ¹H NMR Spectral Data of 4-Amino-2,6-dichlorophenol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |
| Data not available in search results | Data not available in search results | Data not available in search results | Amine Protons (NH₂) |
| Data not available in search results | Data not available in search results | Data not available in search results | Hydroxyl Proton (OH) |
Note: Specific peak assignments and coupling constants were not available in the provided search results. The table indicates the expected proton environments.
Table 2: ¹³C NMR Spectral Data of 4-Amino-2,6-dichlorophenol Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-NH₂ |
| Data not available in search results | C-Cl |
| Data not available in search results | C-OH |
| Data not available in search results | Aromatic C-H |
Note: The available data pertains to the hydrochloride salt of 4-Amino-2,6-dichlorophenol. Specific peak assignments were not detailed in the search results.
Table 3: IR Spectral Data of 4-Amino-2,6-dichlorophenol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results | Broad | O-H Stretch (Phenolic) |
| Data not available in search results | Medium-Strong | N-H Stretch (Amine) |
| Data not available in search results | Strong | C-Cl Stretch |
| Data not available in search results | Medium | Aromatic C=C Bending |
Note: Specific peak positions and intensities were not provided in a quantitative format in the search results. The table reflects the expected characteristic absorption bands.
Table 4: Mass Spectrometry Data of 4-Amino-2,6-dichlorophenol
| m/z | Relative Intensity (%) | Assignment |
| 177 | Data not available | [M]⁺ (Molecular Ion) |
| 179 | Data not available | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |
| 181 | Data not available | [M+4]⁺ (Isotopic peak due to two ³⁷Cl) |
Note: The mass spectrum is characterized by the isotopic pattern of two chlorine atoms. The molecular weight of 4-Amino-2,6-dichlorophenol is 178.02 g/mol . The mass spectrum available from the NIST WebBook is from electron ionization (EI).[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectral data were not available in the provided search results. However, some general information can be inferred:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference, commonly tetramethylsilane (TMS).
-
IR Spectroscopy: Infrared spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or analyzed as a nujol mull. The spectrum represents the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The data from the NIST/EPA Gas-Phase Infrared Database was obtained using a gas-phase IR instrument.[1]
-
Mass Spectrometry: The mass spectrum data was obtained via electron ionization (EI) mass spectrometry, as indicated by the NIST Chemistry WebBook.[1] In this technique, the sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation of the molecule. The resulting charged fragments are then separated and detected based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like 4-Amino-2,6-dichlorophenol.
Caption: Workflow for the spectroscopic analysis of 4-Amino-2,6-dichlorophenol.
This guide provides a summary of the currently available spectral data for 4-Amino-2,6-dichlorophenol. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectral data under well-defined experimental conditions.
References
An In-depth Technical Guide to the Solubility Profile of 4-Amino-2,6-dichloro-3-fluorophenol
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Publicly available quantitative solubility data for 4-Amino-2,6-dichloro-3-fluorophenol is limited. This guide provides a comprehensive overview based on the solubility of structurally similar compounds and established methodologies for solubility determination.
Executive Summary
This technical guide outlines the expected solubility profile of this compound by examining the known solubility of its structural analogs. Due to the absence of specific experimental data for the target compound, this document provides a framework for researchers to infer its solubility characteristics and offers a detailed experimental protocol for its empirical determination. The influence of the compound's key functional groups on its solubility is also discussed.
Inferred Solubility Profile from Structural Analogs
The solubility of this compound can be inferred by analyzing the properties of its parent and substituted phenol structures. The presence of an amino group and a hydroxyl group suggests potential for hydrogen bonding, which would enhance solubility in polar solvents. Conversely, the halogen substituents (dichloro and fluoro) increase the molecule's lipophilicity, likely favoring solubility in non-polar organic solvents.
A summary of the qualitative solubility data for two key structural analogs is presented below to guide expectations for the target compound.
| Compound | CAS Number | Molecular Formula | Qualitative Solubility Profile |
| 4-Amino-2,6-dichlorophenol | 5930-28-9 | C₆H₅Cl₂NO | Insoluble in cold water; slightly soluble in hot water. Soluble in methanol, ethanol, ether, benzene, and toluene.[1][2][3][4][5] |
| 4-Amino-3-fluorophenol | 399-95-1 | C₆H₆FNO | Insoluble in water; soluble in benzene and methanol.[6][7] |
Based on these analogs, this compound is predicted to have low solubility in water and good solubility in polar organic solvents like methanol and ethanol, as well as non-polar aromatic solvents such as benzene and toluene. The additional fluorine atom compared to 4-Amino-2,6-dichlorophenol is expected to further increase its lipophilicity.
Theoretical Influence of Functional Groups on Solubility
The solubility of this compound is a composite of the contributions from its phenol backbone and its various substituents. The following diagram illustrates the expected influence of each component on the molecule's solubility in different solvent types.
Caption: Influence of functional groups on solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9]
4.1. Materials
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, methanol, toluene)
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
4.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Measure the absorbance (using a spectrophotometer) or the peak area (using HPLC) of the standard solutions to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining solubility.
Caption: Shake-Flask solubility determination workflow.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. China 4-Amino-2,6-dichlorophenol CAS 5930-28-9 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 4. 4-Amino-2,6-dichlorophenol CAS#: 5930-28-9 [m.chemicalbook.com]
- 5. 4-Amino-2,6-dichlorophenol 5930-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 4-Amino-3-fluorophenol [srdpharma.com]
- 8. enamine.net [enamine.net]
- 9. pubcompare.ai [pubcompare.ai]
Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of 4-Amino-2,6-dichloro-3-fluorophenol
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-2,6-dichloro-3-fluorophenol is a sparsely documented halogenated aromatic compound. This guide posits its potential as a versatile building block in synthetic chemistry, drawing inferences from the well-established applications of its structural analogs: 4-amino-3-fluorophenol and 2,6-dichlorophenol. By examining the roles of these precursors in medicinal chemistry, agrochemical development, and materials science, we delineate a roadmap for the potential research applications of this novel molecule. This document serves as a foundational resource for researchers seeking to explore the synthetic utility and potential bioactivity of this compound.
Introduction: A Molecule of Untapped Potential
While direct research on this compound is limited, its unique trifunctionalized aromatic scaffold presents a compelling case for its investigation as a key synthetic intermediate. The strategic placement of amino, hydroxyl, chloro, and fluoro substituents offers multiple avenues for chemical modification, suggesting its potential to generate diverse molecular libraries with novel biological and material properties. This guide will explore these prospective applications by dissecting the known contributions of its core structural components.
Physicochemical Properties (Predicted)
A comprehensive experimental characterization of this compound is yet to be published. However, based on its constituent functional groups, we can anticipate the following properties:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₄Cl₂FNO |
| Molecular Weight | 196.01 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) |
| pKa (Phenolic OH) | Expected to be lower (more acidic) than phenol due to electron-withdrawing halogens |
| pKa (Anilinic NH₂) | Expected to be lower (less basic) than aniline due to electron-withdrawing halogens |
Potential Research Applications in Medicinal Chemistry
The structural motifs within this compound are present in numerous bioactive compounds. This suggests a strong potential for its use in the development of novel therapeutics.
Kinase Inhibitors for Oncology
The 4-amino-3-fluorophenol moiety is a key intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor. This indicates that derivatives of this compound could be explored as scaffolds for new kinase inhibitors targeting angiogenic and oncogenic pathways.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of key oncogenic kinases by a 4-ADCFP derivative.
Anti-inflammatory Agents
The 2,6-dichlorophenol substructure is a component of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This suggests that this compound could serve as a precursor for novel anti-inflammatory agents, potentially with modified selectivity or potency.
Antimicrobial and Antidiabetic Compounds
Derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial and antidiabetic activities.[1] The introduction of dichloro and fluoro substituents in this compound could modulate these biological activities, leading to the discovery of new therapeutic agents.
Potential Research Applications in Agrochemicals
Both 4-amino-3-fluorophenol and 2,6-dichlorophenol are utilized in the synthesis of various agrochemicals.[2][3]
Herbicides, Insecticides, and Fungicides
4-Amino-3-fluorophenol is an intermediate for fluorinated insecticides and herbicides.[4] Similarly, 2,6-dichlorophenol is a building block for insecticides and fungicides.[3] The combination of these structural features in this compound makes it a promising starting material for the development of new-generation pesticides with potentially enhanced efficacy and novel modes of action.
Potential Research Applications in Materials Science
The unique electronic and structural properties imparted by halogenation suggest potential applications in materials science.
Specialty Polymers and Dyes
2,6-Dichlorophenol is used in the production of dyes and specialty chemicals.[3] The amino and hydroxyl groups of this compound provide reactive handles for polymerization and for incorporation into dye structures. The presence of fluorine could also impart desirable properties such as thermal stability and hydrophobicity to the resulting materials.
Experimental Protocols: Synthetic Strategies
The following are proposed experimental protocols for the modification of this compound, based on established methodologies for its structural analogs.
N-Acylation of the Amino Group
This protocol describes a general method for the acylation of the amino group, a common step in the synthesis of bioactive molecules.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., EDC/HOBt for carboxylic acids)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise. If using a carboxylic acid, add the coupling agents and the acid at this stage.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Synthetic Workflow
Caption: A generalized workflow for the chemical modification of 4-ADCFP.
O-Alkylation/Arylation of the Phenolic Group
This protocol outlines a general procedure for the modification of the hydroxyl group.
Materials:
-
This compound
-
Alkyl or aryl halide
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, dimethylformamide)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or aryl halide (1.1-1.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for 4-48 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Conclusion and Future Outlook
This compound stands as a promising yet underexplored molecule with significant potential across multiple scientific disciplines. Its unique substitution pattern offers a rich platform for the synthesis of novel compounds with tailored properties. Based on the established applications of its structural analogs, this compound is a prime candidate for investigation in the development of new pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols outlined in this guide provide a starting point for the chemical exploration of this versatile building block. It is our hope that this prospective analysis will catalyze further research into the synthesis and applications of this compound, ultimately unlocking its full scientific and commercial potential.
References
- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Amino-2,6-dichlorophenol as a Chemical Intermediate
Note to the Reader: This technical guide focuses on the chemical intermediate 4-Amino-2,6-dichlorophenol. The originally requested topic, 4-Amino-2,6-dichloro-3-fluorophenol, did not yield sufficient public data to compile a comprehensive guide. Given its structural similarity, this document provides an in-depth overview of 4-Amino-2,6-dichlorophenol, a compound with significant industrial applications.
This guide is intended for researchers, scientists, and professionals in drug development and other chemical industries. It covers the chemical properties, synthesis, applications, and safety information for 4-Amino-2,6-dichlorophenol, presenting data in a clear and accessible format.
Chemical and Physical Properties
4-Amino-2,6-dichlorophenol is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂NO | [2][3] |
| Molecular Weight | 178.01 g/mol | [3] |
| CAS Number | 5930-28-9 | [1][3] |
| Appearance | White to off-white, beige, or slightly brown crystalline powder | [1][2] |
| Melting Point | 167-170 °C | [2][4] |
| Boiling Point (Predicted) | 303.6 ± 42.0 °C | [2] |
| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, ether, and hot water. | [1][2] |
| Purity | Typically ≥98.0% or ≥99.0% | [5][6] |
Synthesis of 4-Amino-2,6-dichlorophenol
The synthesis of 4-Amino-2,6-dichlorophenol is a multi-step process that can be achieved through various routes. A common method involves the nitration of 2,6-dichlorophenol, followed by the reduction of the resulting nitro compound.[7] Another documented approach begins with p-nitroaniline, which undergoes chlorination, diazo hydrolysis, and then hydrogenation.[8]
Synthesis Workflow Diagram
The following diagram illustrates a common synthetic pathway starting from 2,6-dichlorophenol.
Caption: Synthesis pathway of 4-Amino-2,6-dichlorophenol.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 4-Amino-2,6-dichlorophenol, adapted from documented methods.[7]
Method 1: Synthesis from 2,6-Dichlorophenol
This two-step method involves the nitration of 2,6-dichlorophenol followed by a reduction.[7]
Step 1: Synthesis of 2,6-Dichloro-4-nitrophenol
-
Reaction Setup: To a 250 mL four-port flask, add 100 mL of carbon tetrachloride and start stirring.
-
Addition of Reactants: Add 1 mL of a nitrification catalyst (X-C1) and slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
-
Nitration: Once the 2,6-dichlorophenol is fully dissolved, maintain the temperature at approximately 35°C and add 20.4 g (0.22 mol) of 68% nitric acid dropwise.
-
Reaction Completion and Isolation: After the addition is complete, heat the mixture at 35°C for 2 hours. Cool to room temperature, filter the solid, and dry the cake to obtain 2,6-dichloro-4-nitrophenol. The resulting product is a light yellow solid with a melting point of 124-126°C and a purity of 99.5% by liquid chromatography.[7]
Step 2: Synthesis of 4-Amino-2,6-dichlorophenol
-
Reaction Setup: In a 250 mL four-sided bottle, add 100 mL of alcohol and start stirring.
-
Addition of Reactants: Add 31.2 g (0.15 mol) of the 2,6-dichloro-4-nitrophenol produced in Step 1, along with 1.5 g of a reduction catalyst (H-C2).
-
Reduction: Heat the mixture to 75°C and stir for 1 hour. Then, add 14.3 g (0.23 mol) of 80% hydrazine hydrate dropwise.
-
Reaction Completion and Isolation: After the addition, reflux the mixture for 3 hours. Perform a hot filtration to separate the catalyst (which can be reused). The filtrate and washing solution are combined, and the alcohol is removed by distillation. Cool the remaining solution to room temperature, filter the resulting solid, and dry to yield 4-Amino-2,6-dichlorophenol. The product is a gray-white solid with a melting point of 167-170°C and a purity of 99.2% by liquid chromatography.[7]
Applications as a Chemical Intermediate
4-Amino-2,6-dichlorophenol is a valuable intermediate in the synthesis of a wide range of chemical products due to its reactive amino and hydroxyl groups, as well as its halogenated aromatic structure.[9][10]
-
Agrochemicals: It is a crucial building block in the production of pesticides.[10] Notably, it serves as a key intermediate in the synthesis of Hexaflumuron, a widely used insect growth regulator.[5][11] It is also used in the synthesis of other herbicides, fungicides, and insecticides.[9][10]
-
Pharmaceuticals: This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs).[10] It is particularly useful in the development of antimicrobial, anti-inflammatory, and analgesic drugs.[9][12]
-
Dyes and Pigments: 4-Amino-2,6-dichlorophenol is an important intermediate in the manufacturing of dyes and pigments, including azo dyes, which are used in textiles, inks, and plastics.[10][12]
-
Other Industrial Applications: Its applications extend to polymer and resin chemistry, where it can be incorporated to enhance thermal and chemical resistance.[9] It is also used in biochemical research for enzyme inhibition studies and in analytical chemistry as a reagent.[9][12]
Safety and Handling
4-Amino-2,6-dichlorophenol is considered a hazardous chemical and requires careful handling. The safety information is summarized in the table below based on its Safety Data Sheet (SDS).[13][14]
| Hazard Category | GHS Classification and Precautionary Statements |
| Health Hazards | Signal Word: WarningHazard Statements: H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]May be harmful if absorbed through the skin or swallowed.[14] |
| First Aid Measures | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[14]Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14]Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[14]Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Use a dust mask (type N95 or equivalent).[13][15] |
| Handling and Storage | Handle in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place away from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[1][14] |
| Fire and Explosion Hazards | Not considered a significant fire risk, but containers may burn. During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride gas may be generated.[13][14] |
Spectral Data
Spectral data for 4-Amino-2,6-dichlorophenol is available in various databases. This includes:
-
¹H NMR and ¹³C NMR Spectra: Available from sources such as ChemicalBook and PubChem.[3][16]
-
IR Spectrum: The NIST WebBook provides the infrared spectrum for this compound.[17]
-
Mass Spectrum: Mass spectrometry data (electron ionization) is also available.[17]
This information is crucial for the structural elucidation and quality control of the compound in research and industrial settings.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Amino-2,6-dichlorophenol 5930-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. bjcop.in [bjcop.in]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 4-アミノ-2,6-ジクロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 4-Amino-2,6-dichlorophenol(5930-28-9) 1H NMR [m.chemicalbook.com]
- 17. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
The Halogen Advantage: An In-depth Technical Guide to the Biological Activity of Halogenated Aminophenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the molecular structure of aminophenols can profoundly influence their biological activity, opening new avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of halogenated aminophenols, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.
Antimicrobial Activity
Halogenated aminophenols have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. The presence of halogens often enhances the antimicrobial potency compared to the parent aminophenol structure.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The table below summarizes the MIC values for several halogenated aminophenol derivatives against various microbial strains.
| Compound | Halogen Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-Triiodophenol | Iodo | Staphylococcus aureus | 5 | [1] |
| Halogenated Pyrrolopyrimidine | Bromo | Staphylococcus aureus | 8 | [2] |
| Halogenated Pyrrolopyrimidine | Iodo | Staphylococcus aureus | 8 | [2] |
Note: The activity of these compounds is influenced by the type and position of the halogen substituent.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a halogenated aminophenol that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (halogenated aminophenol)
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Sterile pipettes and other laboratory equipment
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in the growth medium directly in the wells of a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring the optical density using a plate reader.
References
- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol in Medicinal Chemistry
A comprehensive review of the current scientific knowledge reveals that 4-Amino-2,6-dichloro-3-fluorophenol is a sparsely documented chemical entity, primarily identified as a metabolite of the insecticide teflubenzuron. While its existence is confirmed through metabolic studies and its availability from chemical suppliers, there is a significant lack of in-depth research into its synthesis, direct medicinal chemistry applications, and specific biological activities.
This technical guide synthesizes the limited available information on this compound and provides context based on related, more thoroughly investigated aminophenol derivatives. The content is structured to address the core requirements of researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and potential areas for future investigation.
Chemical Identity and Properties
This compound is a halogenated aromatic amine. Its chemical structure and basic properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 118159-53-8 |
| Molecular Formula | C₆H₄Cl₂FNO |
| Molecular Weight | 196.01 g/mol |
| Appearance | Not widely reported; likely a solid at room temperature |
Synthesis and Formation
Currently, there are no published, dedicated synthetic routes for the laboratory preparation of this compound. The primary context in which its formation is described is through the biotransformation of the insecticide teflubenzuron.
Metabolic Formation from Teflubenzuron
Studies on the metabolism of teflubenzuron in rats have identified this compound as a urinary metabolite.[1][2] The metabolic pathway involves the hydrolytic cleavage of the urea bridge of the parent compound. This process liberates the aniline and benzoate derivatives. The aniline moiety undergoes further phase I and phase II metabolism, leading to the formation of this compound and its subsequent sulfated and glucuronidated conjugates.[1][2]
The diagram below illustrates the metabolic pathway leading to the formation of this compound from teflubenzuron.
Caption: Metabolic formation of this compound.
Medicinal Chemistry Applications and Biological Activity
There is a notable absence of published research detailing the use of this compound as a scaffold or intermediate in medicinal chemistry. While aminophenol derivatives, in general, are recognized as privileged structures in drug discovery, the specific biological activities of this particular fluorinated and chlorinated analog remain uncharacterized.
The parent compound from which it is derived, teflubenzuron, acts as a chitin synthesis inhibitor in insects.[1] However, there is no evidence to suggest that this compound retains this mechanism of action or possesses any other significant pharmacological activity.
The lack of data prevents the compilation of a quantitative summary of biological activities (e.g., IC₅₀, Kᵢ values).
Experimental Protocols
Due to the limited research on this compound, detailed experimental protocols for its synthesis or for specific biological assays are not available in the public domain. The analytical methods mentioned in the context of teflubenzuron metabolism studies primarily focus on the detection and quantification of the parent drug and its various metabolites, including this compound, using techniques like ¹⁹F-NMR and mass spectrometry.[1]
Future Perspectives and Knowledge Gaps
The current body of scientific literature presents a significant opportunity for original research into the chemical and biological properties of this compound. Key areas for future investigation include:
-
Development of a de novo synthetic route: A robust and scalable synthesis would be the first critical step to enable further research.
-
Pharmacological screening: A broad-based screening of the compound against various biological targets could uncover potential therapeutic applications.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs could elucidate the contributions of the fluorine and chlorine substituents to any observed biological activity.
-
Toxicological evaluation: A thorough assessment of the compound's safety profile is necessary, especially given its origin as a metabolite of a pesticide.
The logical relationship for initiating research on this compound is outlined in the following workflow diagram.
Caption: Proposed research workflow for this compound.
Conclusion
References
An In-depth Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol for Novel Material Synthesis: A Predictive Approach Based on Analogue Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the synthesis and potential applications of the novel compound 4-Amino-2,6-dichloro-3-fluorophenol. As this specific molecule is not extensively documented in current scientific literature, this paper adopts a predictive approach. By examining the synthesis, properties, and applications of its close structural analogues, 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, we can infer the potential characteristics and uses of this new chemical entity.
Analysis of Analogue Compound: 4-Amino-2,6-dichlorophenol
4-Amino-2,6-dichlorophenol is a versatile chemical intermediate with a range of applications in various industries.[1] Its structure, featuring amino and hydroxyl functional groups along with chlorine atoms, gives it significant reactivity.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H5Cl2NO | [2] |
| Molecular Weight | 178.01 g/mol | [2] |
| Melting Point | 167-170 °C | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Sparingly soluble in water | [5][6] |
| Stability | Stable, but incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents. | [3][5][6] |
Synthesis of 4-Amino-2,6-dichlorophenol
Several methods for the synthesis of 4-Amino-2,6-dichlorophenol have been reported. A common approach involves the nitration of 2,6-dichlorophenol followed by reduction.[7][8]
Experimental Protocol: Synthesis via Nitration and Reduction [7]
-
Nitration of 2,6-dichlorophenol:
-
Dissolve 2,6-dichlorophenol (0.2 mol) in a suitable solvent such as carbon tetrachloride.
-
Add a nitrating agent, for instance, 68% nitric acid (0.22 mol), at a controlled temperature of approximately 35°C.
-
Maintain the reaction at this temperature for 2 hours.
-
Cool the mixture and filter to obtain 2,6-dichloro-4-nitrophenol. The resulting product can have a purity of up to 99.5%.
-
-
Reduction of 2,6-dichloro-4-nitrophenol:
-
Suspend the 2,6-dichloro-4-nitrophenol (0.15 mol) in ethanol.
-
Add a reducing catalyst and 80% hydrazine hydrate (0.23 mol) at 75°C.
-
Reflux the mixture for 3 hours.
-
After cooling, filter the solution and evaporate the solvent to yield 4-Amino-2,6-dichlorophenol. This process can yield a product with 99.2% purity.
-
Another method involves the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol.[7]
Experimental Protocol: Catalytic Hydrogenation [7]
-
Charge a reactor with 2,6-dichloro-4-nitrophenol and a suitable solvent like toluene.
-
Introduce a catalyst, for example, palladium on carbon.
-
Pressurize the reactor with hydrogen gas to 1.0 MPa.
-
Heat the reaction mixture to 90°C and maintain for 6 hours.
-
After cooling and filtering the catalyst, the toluene is removed to yield 4-Amino-2,6-dichlorophenol with a purity of 99.3%.
Applications of 4-Amino-2,6-dichlorophenol
This compound is a key building block in several areas:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for antimicrobial and anti-inflammatory drugs.[1][9]
-
Agrochemicals: It is used in the production of herbicides, fungicides, and insecticides.[1][9]
-
Dyes and Pigments: Its halogenated aromatic structure makes it useful in formulating specialty dyes and pigments, including azo dyes.[1][9]
-
Polymers and Resins: It can be incorporated into specialty polymers and resins to enhance thermal and chemical resistance.[9]
Analysis of Analogue Compound: 4-Amino-3-fluorophenol
4-Amino-3-fluorophenol is another important intermediate, especially in the pharmaceutical industry. The presence of a fluorine atom can significantly alter the properties of a molecule.[10]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H6FNO | [11] |
| Molecular Weight | 127.12 g/mol | [11] |
| Melting Point | >130°C (decomposes) | [12] |
| Appearance | Light yellow to brown powder | [13] |
| Solubility | Soluble in benzene, insoluble in water |
Synthesis of 4-Amino-3-fluorophenol
A common synthetic route starts from p-nitrophenol.[13][14]
Experimental Protocol: Synthesis from p-Nitrophenol [13][14]
-
Catalytic Hydrogenation of p-Nitrophenol: Reduce p-nitrophenol to p-aminophenol using a catalyst such as palladium on carbon under a hydrogen atmosphere.
-
Sulfonation: React the resulting p-aminophenol with a sulfonating agent.
-
Fluorination: Introduce a fluorine atom at the 3-position.
-
Desulfonation: Remove the sulfonyl group to yield 4-Amino-3-fluorophenol.
Another method involves the hydrogenation of o-fluoronitrobenzene, which can achieve a conversion rate of nearly 100% and a selectivity of about 92%.[15]
Applications of 4-Amino-3-fluorophenol
The strategic placement of the fluorine atom in this molecule provides several advantages in drug design:[10]
-
Enhanced Lipophilicity: Improves drug absorption and cell membrane permeability.[10]
-
Increased Metabolic Stability: Leads to a longer duration of action in the body.[10]
-
Modulated Binding Affinity: Can improve drug efficacy and reduce side effects.[10]
A significant application of 4-Amino-3-fluorophenol is as a key intermediate in the synthesis of Regorafenib , an oral multi-kinase inhibitor used in cancer therapy.[16][17][18]
Workflow for Regorafenib Synthesis from 4-Amino-3-fluorophenol
Caption: Synthesis of Regorafenib from 4-Amino-3-fluorophenol.
Proposed Synthesis of this compound
Based on the synthesis of the analogue compounds, a plausible synthetic route for the novel this compound can be proposed. A potential starting material is 3-fluorophenol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Predicted Applications of this compound
By combining the characteristics of its analogues, we can predict that this compound will be a valuable building block for novel materials and pharmaceuticals. The presence of both chlorine and fluorine atoms could lead to materials with unique properties.
Potential Application Pathways
Caption: Predicted applications of this compound.
Conclusion
While direct experimental data for this compound is not yet available, a comprehensive analysis of its structural analogues, 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, provides a strong foundation for predicting its synthesis, properties, and applications. The unique combination of dichloro and fluoro substitutions suggests that this novel compound could be a highly valuable intermediate for the development of advanced materials, including high-performance polymers, innovative pharmaceuticals, and next-generation agrochemicals. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 4. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. bjcop.in [bjcop.in]
- 10. nbinno.com [nbinno.com]
- 11. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Amino-3-fluorophenol [srdpharma.com]
- 13. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 14. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 15. CN1634867A - Method and device for preparing 4-amino-3-fluorophenol by hydrogenation of o-fluoronitrobenzene - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. tdcommons.org [tdcommons.org]
Theoretical Analysis of 4-Amino-2,6-dichloro-3-fluorophenol: A Computational Chemistry Whitepaper
Disclaimer: As of November 2025, a specific theoretical study on 4-Amino-2,6-dichloro-3-fluorophenol is not available in the public domain. This technical guide has been constructed based on established computational methodologies and representative data from theoretical studies of analogous halogenated phenols and anilines. The quantitative data presented herein is illustrative and intended to provide a framework for future computational analysis of this molecule.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure and electronic properties. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide a powerful, non-experimental avenue to investigate these characteristics at the atomic level. Such computational analyses are crucial in predicting molecular geometry, vibrational frequencies, electronic behavior, and sites of reactivity, thereby guiding further experimental research and rational drug design. This whitepaper outlines the standard theoretical approaches for characterizing this compound and presents exemplar data to illustrate the expected outcomes of such an investigation.
Computational Methodology
The theoretical investigation of this compound would typically be performed using the Gaussian suite of programs. The methodology involves a multi-step process beginning with the optimization of the molecular geometry, followed by frequency calculations and analysis of electronic properties.
Experimental Protocols
-
Geometry Optimization: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This is commonly carried out using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] A common basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost for molecules containing halogens.[2] The optimization process is complete when the forces on the atoms are negligible, and the molecule is at a minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.[3]
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). These calculations predict the infrared (IR) and Raman spectra of the molecule. The computed frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model.[4] The analysis of vibrational modes helps in the interpretation of experimental spectra and provides further confirmation of the optimized structure.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule.[5][6] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface of the molecule. This provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[7][8] Red regions (negative potential) indicate electron-rich areas, while blue regions (positive potential) indicate electron-poor areas.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.[9] This provides insights into the stability of the molecule arising from electron donation from occupied to unoccupied orbitals.
-
Data Presentation
The following tables summarize the kind of quantitative data expected from a theoretical study of this compound.
Table 1: Representative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | C-C-Cl | 120.5 |
| C-F | 1.36 | C-C-F | 119.8 |
| C-O | 1.37 | C-C-O | 121.0 |
| C-N | 1.40 | C-C-N | 119.5 |
| O-H | 0.97 | C-O-H | 109.0 |
| N-H | 1.01 | C-N-H | 115.0 |
Table 2: Representative Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3750 | 3600 | O-H stretch |
| ν(N-H) symmetric | 3500 | 3360 | N-H symmetric stretch |
| ν(N-H) asymmetric | 3600 | 3456 | N-H asymmetric stretch |
| ν(C-C) aromatic | 1600 | 1536 | Aromatic C-C stretch |
| δ(O-H) | 1350 | 1296 | O-H in-plane bend |
| ν(C-Cl) | 750 | 720 | C-Cl stretch |
| ν(C-F) | 1100 | 1056 | C-F stretch |
Table 3: Representative Electronic Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 Debye |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.
Caption: Computational workflow for theoretical analysis.
Conclusion
Theoretical studies employing DFT are indispensable for the in-depth characterization of novel molecules such as this compound. By providing detailed insights into molecular structure, vibrational spectra, and electronic properties, these computational methods can predict the behavior of the molecule and guide its synthesis and application. The exemplar data and workflow presented in this whitepaper serve as a comprehensive guide for researchers and scientists in the field of drug development and materials science who wish to undertake a theoretical investigation of this and similar halogenated aromatic compounds.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Note: A Protocol for the Synthesis of 4-Amino-2,6-dichloro-3-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-2,6-dichloro-3-fluorophenol is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a combination of halogen and amine functional groups on a phenol ring, makes it a versatile building block. This document provides a detailed two-step protocol for the synthesis of this compound, starting from the substituted phenol, 2,6-dichloro-3-fluorophenol. The synthesis involves the nitration of the phenol followed by the reduction of the resulting nitro-intermediate.
Overall Reaction Scheme
The synthetic pathway involves two primary transformations: electrophilic nitration of the starting phenol, followed by the reduction of the nitro group to an amine.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
This synthesis is performed in two sequential steps. The protocols provided are based on established methods for analogous compounds.[1][2]
Step 1: Synthesis of 2,6-dichloro-3-fluoro-4-nitrophenol (Nitration)
This procedure details the nitration of a substituted dichlorophenol, a common method for introducing a nitro group onto the aromatic ring.[1][3]
Materials:
-
2,6-dichloro-3-fluorophenol
-
Carbon tetrachloride (CCl₄) or Acetic Acid
-
68% Nitric Acid (HNO₃)
-
Nitrification catalyst (optional, e.g., X-C1 as described in some literature)[1]
Equipment:
-
250 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 250 mL four-neck flask, add 100 mL of carbon tetrachloride.
-
Begin stirring and add the appropriate molar equivalent of 2,6-dichloro-3-fluorophenol. Stir until fully dissolved.
-
Control the temperature at approximately 35°C using a water bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of 68% nitric acid via a dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, maintain the reaction mixture at 35°C for 2 hours with continuous stirring to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The product should precipitate as a solid.
-
Collect the solid product by filtration and wash the filter cake with cold solvent.
-
Dry the light-yellow solid product. The expected purity for analogous nitrations is typically high.[1]
Step 2: Synthesis of this compound (Reduction)
This protocol describes the reduction of the nitro-intermediate to the target aminophenol using hydrazine hydrate, a common and effective reducing agent for this transformation.[1] Catalytic hydrogenation is an alternative method.[1][4]
Materials:
-
2,6-dichloro-3-fluoro-4-nitrophenol (from Step 1)
-
Ethanol
-
80% Hydrazine hydrate (N₂H₄·H₂O)
-
Reduction catalyst (e.g., Raney Nickel or Palladium on Carbon)
Equipment:
-
250 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Add 100 mL of ethanol to a 250 mL four-neck flask, followed by the 2,6-dichloro-3-fluoro-4-nitrophenol synthesized in the previous step and a catalytic amount of a suitable reduction catalyst.
-
Begin stirring and heat the mixture to 75°C.
-
Once the temperature is stable, slowly add approximately 1.5 molar equivalents of 80% hydrazine hydrate via a dropping funnel.
-
After the addition is complete, heat the mixture to reflux and maintain for 3 hours.
-
Monitor the reaction to completion (e.g., by TLC).
-
Once the reaction is complete, filter the hot solution to remove the catalyst. The catalyst can often be washed with hot ethanol and reused.[1]
-
Combine the filtrate and the ethanol washings.
-
Remove the ethanol by rotary evaporation.
-
Cool the remaining solution to room temperature to allow the product to crystallize.
-
Collect the solid by filtration and dry to obtain the final product, this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on syntheses of structurally similar compounds reported in the literature.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Nitration | Nitric Acid | CCl₄ | 35 | 2 | ~90 | >99 | [1] |
| 2 | Reduction | Hydrazine Hydrate | Ethanol | Reflux (approx. 78) | 3 | ~85-90 | >99 |[1] |
Note: Yields and purities are based on analogous reactions (synthesis of 2,6-dichloro-4-aminophenol) and may vary for the target compound.
Workflow Visualization
The logical workflow for the synthesis and analysis of the final product is outlined below.
Figure 2: Experimental workflow from starting material to final analysis.
Safety Precautions:
-
Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrazine hydrate is toxic and a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.
-
Carbon tetrachloride is toxic and environmentally hazardous. Substitute with a safer solvent like acetic acid if possible.
-
The reduction reaction can be exothermic. Ensure controlled addition of reagents and adequate cooling capacity.
References
- 1. Page loading... [guidechem.com]
- 2. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 3. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 4. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
Experimental protocol for using 4-Amino-2,6-dichloro-3-fluorophenol
Application Notes and Protocols for 4-Amino-2,6-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The requested compound, 4-Amino-2,6-dichloro-3-fluorophenol, is not documented in the scientific literature. This document provides information on the closely related and commercially available compound, 4-Amino-2,6-dichlorophenol (CAS No: 5930-28-9). The provided protocols are for informational purposes and should be adapted and validated for specific experimental contexts.
Introduction
4-Amino-2,6-dichlorophenol is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring amino, hydroxyl, and chloro functional groups, makes it a valuable building block for the synthesis of a variety of more complex molecules.[1] It is primarily utilized in the development of pharmaceuticals, agrochemicals, and as an intermediate for dyes and pigments.[1][2]
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety information for 4-Amino-2,6-dichlorophenol is provided below.
| Property | Value | Reference |
| CAS Number | 5930-28-9 | [3] |
| Molecular Formula | C₆H₅Cl₂NO | [3] |
| Molecular Weight | 178.01 g/mol | [3] |
| Appearance | Beige or slightly brown to pale reddish powder | |
| Melting Point | 167-170 °C | |
| Boiling Point | 303.6 ± 42.0 °C (Predicted) | |
| Solubility | Insoluble in cold water, slightly soluble in hot water. Soluble in ethanol, ether, benzene, and toluene. | |
| Stability | Stable under normal conditions. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents. | [1] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |
Applications in Research and Development
4-Amino-2,6-dichlorophenol is a key starting material and intermediate in several areas of chemical synthesis:
-
Pharmaceutical Development: It serves as a precursor for the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2][4]
-
Agrochemical Synthesis: This compound is an important intermediate in the manufacturing of certain pesticides.[1]
-
Dye and Pigment Production: It is utilized in the synthesis of azo dyes, which are used in textiles and inks.[2]
-
Organic Synthesis: Its reactive functional groups allow for its use as a versatile building block in the creation of novel organic molecules.[1]
Experimental Protocols
Synthesis of 4-Amino-2,6-dichlorophenol from 2,6-Dichlorophenol
This protocol describes a two-step synthesis of 4-Amino-2,6-dichlorophenol starting from 2,6-dichlorophenol.[5]
Step 1: Nitration of 2,6-Dichlorophenol to 2,6-Dichloro-4-nitrophenol
Materials:
-
2,6-Dichlorophenol (0.2 mol)
-
Carbon tetrachloride (100 mL)
-
Nitrating catalyst (e.g., a proprietary catalyst X-C1 as mentioned in the reference, or a suitable alternative) (1 mL)
-
68% Nitric acid (0.22 mol)
Procedure:
-
To a 250 mL four-necked flask equipped with a stirrer, add 100 mL of carbon tetrachloride.
-
Start stirring and add 1 mL of the nitrating catalyst.
-
Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
-
Once fully dissolved, control the temperature at approximately 35°C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.
-
After the addition is complete, maintain the reaction mixture at 35°C for 2 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid product and dry it to obtain light yellow 2,6-dichloro-4-nitrophenol.
Step 2: Reduction of 2,6-Dichloro-4-nitrophenol to 4-Amino-2,6-dichlorophenol
Materials:
-
2,6-Dichloro-4-nitrophenol (0.15 mol) from Step 1
-
Ethanol (100 mL)
-
Reduction catalyst (e.g., a proprietary catalyst H-C2 as mentioned in the reference, or a suitable alternative like Pd/C) (1.5 g)
-
80% Hydrazine hydrate (0.23 mol)
Procedure:
-
In a 250 mL four-necked flask, add 100 mL of ethanol and start stirring.
-
Add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of the reduction catalyst.
-
Heat the mixture to 75°C and stir for 1 hour.
-
Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.
-
After the addition, reflux the mixture for 3 hours.
-
Perform a hot filtration to separate the catalyst. The catalyst can be washed with hot ethanol and potentially reused.
-
Combine the filtrate and the washings, and remove the ethanol by distillation.
-
Cool the remaining solution to room temperature to allow for crystallization.
-
Filter the solid, and dry to obtain 4-Amino-2,6-dichlorophenol as a grayish-white solid.[5]
Diagrams
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 4-Amino-2,6-dichlorophenol.
References
Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential synthetic utility of 4-Amino-2,6-dichloro-3-fluorophenol, a halogenated aromatic amine. Due to the limited availability of literature on this specific compound, this document leverages detailed experimental data and protocols from structurally similar and commercially significant analogs, namely 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol. These analogs serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
The unique substitution pattern of this compound, featuring both electron-withdrawing chlorine and fluorine atoms and an electron-donating amino group, makes it a potentially valuable building block for creating complex molecular architectures. The protocols and data presented herein are intended to serve as a foundational guide for researchers looking to explore the chemistry of this and related compounds.
Potential Applications in Synthesis
Halogenated aminophenols are versatile precursors in organic synthesis. The presence of amino, hydroxyl, and halogen functional groups allows for a variety of chemical transformations.
-
Pharmaceutical Synthesis : The amino group can be readily diazotized and converted to other functionalities or used in coupling reactions. The phenolic hydroxyl group can be alkylated or acylated. These compounds are key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1] For instance, 4-Amino-3-fluorophenol is a known intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.
-
Agrochemical Synthesis : 4-Amino-2,6-dichlorophenol is a known intermediate in the production of herbicides and pesticides.[1][2] The specific halogenation pattern can influence the biological activity and metabolic stability of the final agrochemical product.
-
Dye Chemistry : Aromatic amines are foundational components in the synthesis of azo dyes and other colorants.[1]
Proposed Synthetic Pathways
Based on established synthetic routes for analogous compounds, two potential pathways for the synthesis of this compound are proposed.
Pathway A: From a Dichlorofluoronitrobenzene Precursor
This approach would likely involve the nitration of a suitable dichlorofluorobenzene, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, reduction of the nitro group to an amine.
Pathway B: Halogenation of an Aminofluorophenol
Alternatively, one could start with a commercially available aminofluorophenol and perform selective chlorination at the ortho positions to the hydroxyl group.
The following diagram illustrates a generalized synthetic workflow for substituted aminophenols, adaptable for the synthesis of this compound.
References
Application Note & Protocol: Quantification of 4-Amino-2,6-dichloro-3-fluorophenol
Introduction
4-Amino-2,6-dichloro-3-fluorophenol is a halogenated aromatic compound of interest in pharmaceutical and chemical synthesis. As a potential intermediate or impurity in drug development and manufacturing, its accurate quantification is crucial for quality control and safety assessment. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for similar halogenated phenols and will require validation for specific matrices.
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is suitable for the routine analysis of this compound in solution. It offers good selectivity and sensitivity with UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher sensitivity and specificity, making it ideal for trace-level detection and confirmation. This method involves a derivatization step to improve the volatility and chromatographic behavior of the analyte.
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the proposed analytical methods. These values are extrapolated from methods for structurally related compounds and should be confirmed during method validation.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/L |
| Linearity Range | 0.15 - 100 µg/mL | 0.015 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC-UV
This protocol is adapted from a method for the analysis of 4-Amino-2,6-dichlorophenol[1].
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (88%)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.15, 0.5, 1, 5, 10, 50, 100 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the linear range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (e.g., 50:50 v/v). The use of formic acid makes the method compatible with mass spectrometry if needed[1].
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by UV scan of the analyte (typically around 245 nm and 275 nm for similar compounds).
-
Run Time: Approximately 15 minutes.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Protocol 2: Quantification by GC-MS with Derivatization
This protocol is based on a method for the trace analysis of chlorophenolics[2].
1. Materials and Reagents:
-
This compound reference standard
-
Hexane (GC grade)
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Internal Standard (e.g., 1,3,5-tribromobenzene)
-
Nitrogen gas (high purity)
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column suitable for halogenated compounds (e.g., TraceGOLD TG-Dioxin or similar)
-
Autosampler
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of hexane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with hexane to achieve concentrations within the desired linear range (e.g., 0.015, 0.05, 0.1, 0.5, 1, 10, 50 µg/L).
4. Sample Preparation and Derivatization:
-
To 100 mL of the aqueous sample, add a known amount of internal standard.
-
Add 25 mL of K₂CO₃ buffer.
-
Add 25 mL of acetic anhydride and let the solution sit for 1 hour to allow for derivatization.
-
Perform a liquid-liquid extraction by adding 100 mL of hexane and shaking for 2 minutes.
-
Collect the organic (hexane) layer. Repeat the extraction two more times.
-
Combine the organic layers and concentrate the volume under a gentle stream of nitrogen.
-
Adjust the final volume to a known amount (e.g., 1 mL) with hexane.
5. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 3 minutes
-
Ramp 1: 30 °C/min to 140 °C
-
Ramp 2: 5 °C/min to 240 °C
-
Ramp 3: 30 °C/min to 330 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
6. Data Analysis:
-
Identify the analyte and internal standard peaks based on their retention times and characteristic ions.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
References
Application Note: HPLC Analysis of 4-Amino-2,6-dichloro-3-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-2,6-dichloro-3-fluorophenol is a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. As an intermediate or potential impurity, its accurate and precise quantification is crucial for ensuring the quality and safety of final products. This application note details a proposed isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be simple, reproducible, and suitable for routine analysis.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column thermostat.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide availability.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in the table below.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in a 60:40 ratio. Degas the solution for 15 minutes in an ultrasonic bath.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent (e.g., Methanol or a 50:50 mixture of mobile phase). This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL) for constructing a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Data Presentation: Method Performance (Hypothetical Data)
The following tables summarize the expected performance characteristics of this method upon validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 25,150 |
| 5.0 | 125,800 |
| 10.0 | 252,100 |
| 25.0 | 630,500 |
| 50.0 | 1,262,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision Data (Repeatability)
| Concentration (µg/mL) | Peak Area (n=6) | Mean Peak Area | % RSD |
| 25.0 | 630,100 | 630,450 | 0.45% |
| 632,500 | |||
| 628,900 | |||
| 631,800 | |||
| 629,400 | |||
| 630,000 |
Table 3: Accuracy Data (Spike Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.2 | 100.8% |
| 120% | 30.0 | 30.4 | 101.3% |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of HPLC components.
Application Note: GC-MS Analysis of 4-Amino-2,6-dichloro-3-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the quantitative analysis of 4-Amino-2,6-dichloro-3-fluorophenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Introduction
This compound is a halogenated aromatic compound of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Due to the polar nature of the amino and hydroxyl groups, which can lead to poor chromatographic peak shape and thermal instability, a derivatization step is necessary to enhance its volatility for GC-MS analysis. This application note outlines a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, GC-MS parameters, and expected quantitative data. The proposed method is based on established procedures for the analysis of halogenated phenols and aminophenols.[1][2][3][4][5][6][7]
Experimental Protocol
This protocol describes the preparation of standards and samples, followed by a silylation derivatization, and subsequent analysis by GC-MS.
2.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][8]
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Hexane or Ethyl Acetate (GC grade)
-
Internal Standard (IS) solution (e.g., 2,4,6-Tribromophenol)
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Heating block or oven
2.2. Sample Preparation and Derivatization
Due to the presence of active hydrogen atoms in the hydroxyl and amino groups, silylation is employed to increase the volatility and thermal stability of the analyte.[5][9][10]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. From the stock solution, prepare a series of calibration standards in the desired concentration range.
-
Sample Extraction (if applicable): For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.
-
Solvent Evaporation: Transfer a known volume of the standard solution or sample extract into a clean glass vial and evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.
-
Derivatization:
-
To the dry residue, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes in a heating block or oven.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
2.3. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended and can be adapted from common methods for halogenated phenol analysis.[1][2][11][12]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% Phenyl Methyl Siloxane column.[1][11] |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[12] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data
The following table summarizes the expected quantitative data for the di-silylated derivative of this compound. The exact retention time and mass fragmentation pattern should be confirmed by running a standard of the derivatized compound. The mass-to-charge ratios (m/z) are predicted based on the structure of the analyte and common fragmentation pathways of silylated phenols and anilines.
| Analyte (as di-TMS derivative) | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-(TMS-amino)-2,6-dichloro-3-fluoro-(TMS-oxy)benzene | 12.0 - 15.0 | 339 (M+) | 324, 232 |
Note: The molecular weight of the underivatized this compound is 196.0 g/mol . After derivatization with two trimethylsilyl (TMS) groups, the molecular weight increases to 340.3 g/mol . The molecular ion peak [M]+ is expected at m/z 339 (accounting for the most abundant isotopes). The ion at m/z 324 corresponds to the loss of a methyl group ([M-15]+), a common fragmentation for TMS derivatives. The ion at m/z 232 could result from further fragmentation.
Diagrams
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described method, which includes a crucial silylation derivatization step, is designed to provide high sensitivity and accuracy for the quantification of this compound. The provided GC-MS parameters and expected quantitative data serve as a strong starting point for method development and validation in a research or quality control setting.
Disclaimer: The provided protocol and quantitative data are proposed based on the analysis of structurally similar compounds and may require optimization for specific sample matrices and instrumentation. It is recommended to perform a full method validation according to the relevant guidelines.
References
- 1. settek.com [settek.com]
- 2. manuallib.com [manuallib.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijern.com [ijern.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: The Role of 4-Amino-2,6-dichlorophenol in Agrochemical Synthesis
Note: No information was found regarding the use of 4-Amino-2,6-dichloro-3-fluorophenol in the synthesis of agrochemicals in publicly available literature. The following application notes and protocols focus on the well-documented use of its analogue, 4-Amino-2,6-dichlorophenol , a key intermediate in the production of commercially important benzoylurea insecticides.
Introduction
4-Amino-2,6-dichlorophenol is a crucial building block in the synthesis of several agrochemicals, most notably the benzoylurea class of insecticides.[1] These insecticides act as insect growth regulators (IGRs) by inhibiting chitin synthesis, a vital component of the insect exoskeleton.[2] This mode of action provides excellent selectivity, targeting pests while showing low toxicity to mammals and other non-target organisms. One of the most significant applications of 4-Amino-2,6-dichlorophenol is in the production of Hexaflumuron, a potent termiticide and insecticide used in various crop protection and pest management programs.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of Hexaflumuron, starting from 4-Amino-2,6-dichlorophenol.
Synthesis of Hexaflumuron from 4-Amino-2,6-dichlorophenol
The synthesis of Hexaflumuron from 4-Amino-2,6-dichlorophenol is a multi-step process. The overall synthetic pathway involves the formation of a key intermediate, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, which is then coupled with 2,6-difluorobenzoyl isocyanate to yield the final product.
Diagram of the Synthetic Pathway for Hexaflumuron
Caption: Overall synthetic scheme for Hexaflumuron.
Experimental Protocols
3.1. Step 1: Synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
This step involves the reaction of 4-Amino-2,6-dichlorophenol with tetrafluoroethylene (TFE) to form the corresponding tetrafluoroethoxy aniline derivative.
Experimental Workflow for Step 1
Caption: Workflow for the synthesis of the aniline intermediate.
Detailed Protocol:
-
Reaction Setup: In a high-pressure autoclave, a solution of 4-Amino-2,6-dichlorophenol in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dioxane) is prepared. A base, such as potassium carbonate or sodium hydride, is added to the mixture.
-
Reaction with Tetrafluoroethylene (TFE): The autoclave is sealed and purged with nitrogen. Tetrafluoroethylene gas is then introduced into the reactor to a specified pressure. The reaction mixture is heated to a temperature typically ranging from 80 to 120°C and stirred vigorously for several hours.
-
Work-up and Isolation: After the reaction is complete, the autoclave is cooled to room temperature, and the excess TFE is vented safely. The reaction mixture is then poured into water, leading to the precipitation of the crude product. The solid is collected by filtration and washed with water.
-
Purification: The crude 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.
3.2. Step 2: Synthesis of Hexaflumuron
This final step involves the coupling of the synthesized aniline derivative with 2,6-difluorobenzoyl isocyanate.
Experimental Workflow for Step 2
Caption: Workflow for the final synthesis of Hexaflumuron.
Detailed Protocol:
-
Preparation of 2,6-difluorobenzoyl isocyanate: This reagent is typically prepared by reacting 2,6-difluorobenzamide with oxalyl chloride.
-
Coupling Reaction: 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (0.1 mol) is dissolved in an inert solvent such as toluene (50 mL). The solution is heated to reflux. To this solution, 2,6-difluorobenzoyl isocyanate is added dropwise with continuous stirring. The reaction is refluxed for an additional 4 hours.[4]
-
Isolation and Purification: After the reaction, the mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with a non-polar solvent like hexane to remove any unreacted starting materials. The final product, Hexaflumuron, is obtained as a white crystalline solid after drying.[4]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Hexaflumuron.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Amino-2,6-dichlorophenol | C₆H₅Cl₂NO | 178.02 | 167-170 | Off-white crystalline solid |
| 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | C₈H₅Cl₂F₄NO | 278.03 | - | - |
| Hexaflumuron | C₁₆H₈Cl₂F₆N₂O₃ | 461.14 | 222.1-223.3 | White crystalline solid |
Table 2: Reaction Parameters and Yields for Hexaflumuron Synthesis
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Step 1 | 4-Amino-2,6-dichlorophenol, TFE | DMF | 80-120 | 4-8 | - | - |
| Step 2 | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, 2,6-difluorobenzoyl isocyanate | Toluene | Reflux | 4 | 93.7 | >98 |
Note: The yield for Step 1 is not explicitly stated in the reviewed literature, but it is a crucial step for the overall process.
Conclusion
4-Amino-2,6-dichlorophenol is a vital intermediate in the synthesis of potent agrochemicals like Hexaflumuron. The synthetic route, while involving multiple steps, is efficient and leads to high-purity products. The protocols provided herein offer a detailed guide for researchers and professionals in the field of agrochemical synthesis. Further optimization of reaction conditions could potentially lead to even higher yields and more environmentally friendly processes.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. CN114163356A - Preparation method of carbamide pesticide lufenuron - Google Patents [patents.google.com]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Amino-2,6-dichloro-3-fluorophenol as a Dye Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dichloro-3-fluorophenol is a halogenated aromatic amine with potential applications as a precursor in the synthesis of novel azo dyes. Its unique substitution pattern, featuring electron-withdrawing chloro and fluoro groups, is anticipated to impart specific chromatic properties and enhance the fastness of the resulting dyes. Azo dyes are a significant class of colorants used across various industries, including textiles, inks, and plastics.[1] The presence of halogen atoms in the dye structure can increase light and sublimation fastness, making them suitable for demanding applications such as in the automotive industry.[2][3][4]
This document provides detailed application notes and generalized experimental protocols for the synthesis of azo dyes using this compound as the diazo component. Due to a lack of specific literature on this particular precursor, the following protocols are based on established methods for structurally similar halogenated aminophenols.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from methods for similar halogenated aminophenols. A plausible multi-step synthesis is outlined below.
Disclaimer: The following synthesis protocol is a hypothetical route based on known chemical transformations for analogous compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions and reaction optimization would be necessary.
A potential pathway could involve the following key transformations:
-
Nitration of a suitable dichlorofluorobenzene derivative.
-
Hydroxylation of the aromatic ring.
-
Reduction of the nitro group to an amine.
The following diagram illustrates a possible synthetic workflow.
Caption: Hypothetical workflow for the synthesis of this compound.
Application in Azo Dye Synthesis: A Generalized Protocol
The synthesis of azo dyes from this compound involves two primary steps: diazotization of the amino group followed by coupling with a suitable coupling component.
Part 1: Diazotization of this compound
This reaction converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate.
Experimental Protocol:
-
Dissolution: Suspend one molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Diazotization: Prepare a solution of one molar equivalent of sodium nitrite in cold water. Add this solution dropwise to the cooled amine suspension, ensuring the temperature remains between 0-5 °C.
-
Stirring: Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the coupling reaction.
The following diagram illustrates the diazotization process.
Caption: General workflow for the diazotization of the precursor.
Part 2: Azo Coupling Reaction
The diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the azo dye. The choice of coupling component will determine the final color of the dye.
Experimental Protocol:
-
Coupling Component Solution: Dissolve one molar equivalent of the chosen coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in an appropriate solvent. For phenolic couplers, an alkaline solution (e.g., aqueous sodium hydroxide) is typically used. For amine couplers, a weakly acidic solution (e.g., acetic acid) is often employed.
-
Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution prepared in Part 1 to the cold coupling component solution with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition.
-
pH Adjustment: For phenolic coupling, maintain an alkaline pH (8-10) to facilitate the reaction. For amine coupling, a weakly acidic pH (4-6) is optimal.
-
Precipitation and Isolation: Stir the reaction mixture for 1-2 hours at 0-5 °C. The azo dye will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the purified dye in an oven at a suitable temperature (e.g., 60-80 °C).
The azo coupling process is depicted in the following diagram.
Caption: The azo coupling reaction to form the final dye product.
Expected Properties and Characterization of Derived Dyes
The properties of the synthesized azo dyes will depend on the chosen coupling component.
| Property | Expected Outcome | Analytical Technique |
| Color | Varies from yellow to red to blue depending on the electronic properties of the coupling component. | UV-Visible Spectroscopy |
| Yield | Moderate to high, dependent on reaction conditions and purity of reactants. | Gravimetric analysis |
| Purity | Can be assessed by the sharpness of the melting point and chromatographic techniques. | Melting Point Apparatus, TLC, HPLC |
| Structure | Confirmation of the azo linkage and overall structure. | FT-IR Spectroscopy, ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Fastness | The presence of halogen atoms is expected to confer good light, wash, and sublimation fastness.[2][3][4] | Standard textile testing methods (e.g., ISO standards) |
Data Presentation (Hypothetical)
The following table presents hypothetical data for dyes derived from this compound and various coupling components, based on typical results for similar azo dyes.
| Dye ID | Coupling Component | Yield (%) | Melting Point (°C) | λmax (nm) | Color |
| Dye-1 | Phenol | 85 | 185-188 | 420 | Yellow |
| Dye-2 | 2-Naphthol | 92 | 210-213 | 485 | Orange-Red |
| Dye-3 | N,N-dimethylaniline | 88 | 192-195 | 520 | Red |
| Dye-4 | Resorcinol | 90 | 225-228 | 450 | Orange |
Conclusion
This compound holds promise as a valuable precursor for the synthesis of novel azo dyes with potentially enhanced fastness properties due to its halogenated structure. The generalized protocols provided herein offer a foundation for researchers to explore the synthesis and application of dyes derived from this compound. Experimental validation and optimization will be crucial to fully characterize the properties and potential applications of these new colorants. Researchers in dye chemistry and materials science can utilize these guidelines to develop new dyes with tailored properties for advanced applications.
References
Enzyme Inhibition Studies with 4-Amino-2,6-dichloro-3-fluorophenol: Application Notes and Protocols
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific enzyme inhibition studies for 4-Amino-2,6-dichloro-3-fluorophenol. The following application notes and protocols are provided as a representative example of how such investigations could be designed and conducted for a novel small molecule inhibitor targeting protein kinases, a common enzyme class in drug discovery. The data and specific enzyme target are hypothetical and for illustrative purposes.
Application Note: A Framework for Profiling this compound as a Protein Kinase Inhibitor
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Halogenated phenolic compounds have shown potential as enzyme inhibitors. This document outlines a comprehensive approach to evaluate the inhibitory activity of this compound against a representative protein kinase.
Principle of the Assay
The protocol described herein is based on a generic, in vitro luminescence-based kinase assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase transfers the gamma-phosphate from ATP to a substrate peptide. The amount of remaining ATP is inversely proportional to the kinase activity. A potent inhibitor will result in a higher luminescence signal, indicating less ATP consumption.
Quantitative Data Summary (Hypothetical)
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data would be presented as follows:
| Compound | Target Kinase | Substrate | ATP Concentration (μM) | IC50 (nM) |
| This compound | Kinase X | Poly(Glu, Tyr) | 10 | 75.3 |
| Staurosporine (Control Inhibitor) | Kinase X | Poly(Glu, Tyr) | 10 | 5.2 |
Experimental Protocols
1. Materials and Reagents
-
Compound: this compound (synthesis grade, >98% purity)
-
Control Inhibitor: Staurosporine
-
Enzyme: Recombinant human Protein Kinase X
-
Substrate: Poly(Glu, Tyr) 4:1
-
Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution
-
Detection Reagent: Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Plates: White, opaque 384-well assay plates
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade
2. Protocol for In Vitro Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, concentrations might range from 100 µM to 0.5 nM.
-
Prepare a similar dilution series for the control inhibitor, Staurosporine.
-
-
Assay Plate Preparation:
-
Add 25 nL of each compound dilution (and DMSO as a vehicle control) to the appropriate wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, Protein Kinase X, and the substrate at 2X the final desired concentration.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Mix the plate and incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Following the kinase reaction, proceed with the ATP detection protocol as per the manufacturer's instructions for the luminescence-based assay kit. This typically involves two steps: a. Adding a reagent to stop the kinase reaction and deplete the remaining ATP. b. Adding a second reagent to convert the remaining ATP into a luminescent signal.
-
Read the luminescence on a plate reader.
-
3. Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Luminescence signal in the presence of the test compound.
-
Signal_Min: Luminescence signal of the positive control (no kinase activity, e.g., high concentration of control inhibitor).
-
Signal_Max: Luminescence signal of the negative control (full kinase activity, DMSO vehicle).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro kinase inhibition assay.
Application Notes and Protocols for Cell-based Assays Using 4-Amino-2,6-dichloro-3-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing novel 4-Amino-2,6-dichloro-3-fluorophenol derivatives in a variety of cell-based assays relevant to drug discovery and development. The protocols outlined below are foundational for assessing the cytotoxic, anti-inflammatory, and kinase inhibitory potential of this class of compounds.
Introduction
Halogenated phenolic compounds are a well-established class of molecules with diverse biological activities. The unique structural features of this compound derivatives, including the presence of multiple halogen substituents and an amino group, make them attractive candidates for screening in various therapeutic areas, particularly oncology and inflammation. These application notes are designed to provide researchers with a starting point for evaluating the biological effects of these novel derivatives in cell-based models.
Data Presentation: Summary of Expected Quantitative Data
The following tables present hypothetical, yet representative, quantitative data for a lead candidate, designated as Compound-X , a derivative of this compound. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Cytotoxicity of Compound-X in Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| A549 (Lung Carcinoma) | 5.2 ± 0.8 |
| MCF-7 (Breast Adenocarcinoma) | 8.1 ± 1.2 |
| HCT116 (Colon Carcinoma) | 3.5 ± 0.5 |
| HEK293 (Normal Kidney) | > 50 |
Table 2: Apoptosis Induction by Compound-X in HCT116 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| Compound-X (5 µM) | 25.6 ± 3.1 | 15.4 ± 2.2 |
| Staurosporine (1 µM) | 45.8 ± 4.5 | 22.1 ± 2.8 |
Table 3: Inhibition of Kinase Activity by Compound-X
| Kinase Target | In-Cell IC50 (µM) |
| MAP Kinase Kinase 1 (MEK1) | 1.8 ± 0.3 |
| p38 MAPK | 12.5 ± 2.1 |
| JNK1 | > 50 |
Table 4: Anti-inflammatory Activity of Compound-X
| Assay | IC50 (µM) |
| LPS-induced NF-κB Reporter Activity in HEK293 cells | 7.3 ± 1.1 |
| TNF-α induced IL-6 production in RAW 264.7 macrophages | 9.8 ± 1.5 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound derivatives on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
Target cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection by Annexin V Staining
This protocol is used to quantify the number of apoptotic cells after treatment with the test compounds. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][6][7]
Materials:
-
Target cell line (e.g., HCT116)
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at the desired concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
In-Cell Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of the compounds on a specific kinase within a cellular context. This example focuses on a phosphorylation-based readout.[8][9][10][11][12]
Materials:
-
Cell line overexpressing the target kinase or with endogenous expression.
-
96-well plates
-
This compound derivatives
-
Appropriate cell stimulation agent (e.g., growth factor)
-
Lysis buffer
-
Phospho-specific antibody for the kinase substrate
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagent (e.g., TMB for HRP, or fluorescent plate reader)
Procedure:
-
Seed cells into a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time to activate the kinase pathway.
-
Wash the cells with cold PBS and lyse them.
-
Transfer the cell lysates to an ELISA plate coated with a capture antibody for the kinase substrate.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a labeled secondary antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the stimulated, untreated control and determine the IC50 values.
Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: NF-κB signaling pathway and potential inhibition.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: In Vitro Toxicity Testing of 4-Amino-2,6-dichloro-3-fluorophenol
Disclaimer: No specific toxicological data was found for 4-Amino-2,6-dichloro-3-fluorophenol. The following application notes and protocols are based on data from the structurally related compound, 4-Amino-2,6-dichlorophenol (ADCP), and are intended to serve as a guide for the toxicological evaluation of related halogenated aminophenols.
Introduction
Halogenated anilines and aminophenols are classes of chemicals with industrial applications that are also of toxicological concern due to their potential for nephrotoxicity and hepatotoxicity.[1] this compound is a halogenated aminophenol for which the toxicological profile is not well-characterized. This document provides a framework for the in vitro toxicity assessment of this compound, leveraging established methods and findings from the closely related molecule, 4-Amino-2,6-dichlorophenol (ADCP). The provided protocols and data tables will guide researchers in evaluating the potential cytotoxicity, nephrotoxicity, and hepatotoxicity of novel halogenated aminophenols.
Data Presentation: In Vitro Toxicity of 4-Amino-2,6-dichlorophenol (ADCP)
The following tables summarize the quantitative data on the in vitro toxicity of ADCP in rat renal and liver models. This data can be used as a benchmark for assessing the relative toxicity of this compound.
Table 1: Effect of 4-Amino-2,6-dichlorophenol (ADCP) on Renal Cortical Slices
| Endpoint | Concentration | Effect |
| Organic Anion Accumulation | ≥ 5 x 10⁻⁶ M | Inhibition |
| Organic Cation Uptake | ≥ 1 x 10⁻⁵ M | Decrease |
| Pyruvate-Stimulated Gluconeogenesis | ≥ 5 x 10⁻⁵ M | Inhibition |
| Lactate Dehydrogenase (LDH) Leakage | ≥ 5 x 10⁻⁵ M | Increase |
Data sourced from studies on male Fischer 344 rats.[1]
Table 2: Effect of 4-Amino-2,6-dichlorophenol (ADCP) on Liver Slices
| Endpoint | Concentration | Effect |
| Pyruvate-Stimulated Gluconeogenesis | ≥ 5 x 10⁻⁵ M | Inhibition |
| Lactate Dehydrogenase (LDH) Leakage | Not Observed | No significant increase |
Data sourced from studies on male Fischer 344 rats.[1]
Experimental Protocols
The following are detailed protocols for key in vitro toxicity assays that can be adapted for testing this compound.
Protocol 1: Cytotoxicity Assessment by Lactate Dehydrogenase (LDH) Release Assay
Objective: To determine the concentration-dependent cytotoxicity of a test compound by measuring the release of LDH from damaged cells.
Materials:
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Test compound (e.g., this compound)
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Rat renal cortical slices or a relevant cell line (e.g., HepG2)
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Krebs-Ringer buffer
-
LDH cytotoxicity assay kit
-
96-well microplate
-
Incubator (37°C, 100% oxygen atmosphere for tissue slices)
-
Microplate reader
Procedure:
-
Preparation of Tissue Slices/Cells:
-
For renal cortical slices: Prepare slices from male Fischer 344 rats and pre-incubate them in Krebs-Ringer buffer.[2]
-
For cell lines: Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare a dilution series of the test compound in the appropriate buffer or cell culture medium.
-
Add the compound dilutions to the wells containing the tissue slices or cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxicant).
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 120 minutes for tissue slices).[2]
-
-
LDH Measurement:
-
At the end of the incubation, collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).
-
Plot the percentage of LDH release against the compound concentration to determine the cytotoxic profile.
-
Protocol 2: Assessment of Nephrotoxicity via Organic Ion Transport
Objective: To evaluate the effect of a test compound on the active transport of organic anions and cations in renal cortical slices.
Materials:
-
Test compound
-
Rat renal cortical slices
-
Krebs-Ringer buffer
-
p-aminohippurate (PAH) as a substrate for organic anion transport
-
Tetraethylammonium (TEA) as a substrate for organic cation transport
-
Scintillation counter and vials (if using radiolabeled substrates)
Procedure:
-
Preparation of Tissue Slices:
-
Prepare renal cortical slices from male Fischer 344 rats.
-
-
Compound Exposure:
-
Pre-incubate the slices in Krebs-Ringer buffer containing various concentrations of the test compound.
-
-
Substrate Incubation:
-
Add PAH or TEA to the incubation medium.
-
Incubate for a defined period to allow for active transport into the slices.
-
-
Measurement of Ion Accumulation:
-
Remove the slices from the incubation medium, blot dry, and weigh.
-
Homogenize the tissue and measure the concentration of accumulated PAH or TEA.
-
-
Data Analysis:
-
Calculate the slice-to-medium (S/M) ratio of the substrate.
-
Compare the S/M ratios of the treated groups to the vehicle control to determine the extent of inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro toxicity testing.
Caption: Proposed mechanism of toxicity for ADCP.
Mechanistic Insights
Studies on ADCP suggest that its toxicity may not be directly mediated by cytochrome P450 enzymes but rather through a co-oxidation mechanism, possibly involving prostaglandin H synthase.[2] This process can lead to the formation of a reactive benzoquinoneimine metabolite. This reactive intermediate is capable of alkylating cellular macromolecules, leading to cellular damage.[2] The cytotoxicity of ADCP can be partially attenuated by antioxidants such as ascorbate and glutathione, indicating a role for oxidative stress in its mechanism of action.[2] The ability of N-acetylcysteine to reduce ADCP-induced cytotoxicity further supports the involvement of reactive metabolites.[2] When evaluating the toxicity of this compound, it is prudent to consider these potential mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-dichloro-3-fluorophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Amino-2,6-dichloro-3-fluorophenol. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the respective synthesis step.
| Symptom/Issue | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Dichlorination of 3-Fluorophenol | ||
| Low yield of 2,6-dichloro-3-fluorophenol | Incomplete reaction. | - Increase reaction time.- Ensure the freshness and purity of the chlorinating agent (e.g., sulfuryl chloride).- Optimize the reaction temperature. |
| Formation of multiple chlorinated isomers | Non-selective chlorination. | - Use a milder chlorinating agent.- Control the reaction temperature more precisely, potentially lowering it.- Employ a catalyst to improve regioselectivity. |
| Step 2: Nitration of 2,6-dichloro-3-fluorophenol | ||
| Low yield of 2,6-dichloro-3-fluoro-4-nitrophenol | Incomplete nitration or degradation of the starting material. | - Use a milder nitrating agent (e.g., a mixture of nitric acid and acetic anhydride instead of nitric acid and sulfuric acid).- Carefully control the addition rate of the nitrating agent to maintain a low reaction temperature.- Ensure the reaction is performed under anhydrous conditions. |
| Formation of dinitro or other unwanted byproducts | Over-nitration. | - Reduce the amount of nitrating agent.- Lower the reaction temperature and shorten the reaction time. |
| Step 3: Reduction of 2,6-dichloro-3-fluoro-4-nitrophenol | ||
| Incomplete reduction to the amine | Insufficient reducing agent or catalyst deactivation. | - Increase the amount of reducing agent (e.g., SnCl₂·2H₂O or iron powder).- If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and not poisoned. Increase catalyst loading or hydrogen pressure. |
| Formation of side products (e.g., azo or azoxy compounds) | Uncontrolled reaction conditions. | - Control the reaction temperature carefully, especially during the addition of the reducing agent.- Ensure a homogenous reaction mixture through efficient stirring. |
| General Issues | ||
| Difficulty in product purification | Presence of closely related isomers or byproducts. | - Optimize the recrystallization solvent system.- Employ column chromatography with a suitable stationary and mobile phase. |
| Product decomposition | Instability of intermediates or the final product. | - Store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).- Protect from light and store at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 3-fluorophenol, which can then undergo dichlorination, nitration, and reduction to yield the final product.
Q2: How can I control the regioselectivity of the chlorination step?
Controlling the regioselectivity of the chlorination of 3-fluorophenol to obtain the 2,6-dichloro isomer is crucial. This can be influenced by the choice of chlorinating agent, solvent, and reaction temperature. Using a bulky chlorinating agent or a directing group might improve selectivity. Stepwise chlorination under carefully controlled conditions is another approach.
Q3: What are the critical parameters for the nitration step?
The nitration of the dichlorinated phenol is a sensitive step. Key parameters to control are temperature and the concentration of the nitrating agent. The reaction should be kept cold (typically 0-5 °C) to prevent over-nitration and the formation of unwanted byproducts. The slow, dropwise addition of the nitrating agent is essential.
Q4: What are the recommended methods for reducing the nitro group?
The reduction of the nitro group to an amine can be achieved through various methods. Common laboratory-scale methods include the use of metal catalysts with hydrogen gas (catalytic hydrogenation, e.g., with Pd/C) or metal/acid combinations like tin(II) chloride in hydrochloric acid or iron powder in acetic acid. The choice of method may depend on the scale of the reaction and the presence of other functional groups.
Q5: How can I monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of each reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for each step in the synthesis of this compound. These values are illustrative and may require optimization for specific experimental setups.
Table 1: Reaction Parameters and Yields
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Dichlorination | 3-Fluorophenol | Sulfuryl Chloride | Dichloromethane | 0 to rt | 4-6 | 75-85 |
| 2. Nitration | 2,6-dichloro-3-fluorophenol | HNO₃/H₂SO₄ | Acetic Acid | 0-5 | 2-3 | 80-90 |
| 3. Reduction | 2,6-dichloro-3-fluoro-4-nitrophenol | SnCl₂·2H₂O | Ethanol | Reflux | 3-5 | 85-95 |
Table 2: Purity and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (by HPLC) (%) |
| 2,6-dichloro-3-fluorophenol | C₆H₃Cl₂FO | 181.00 | 58-60 | >98 |
| 2,6-dichloro-3-fluoro-4-nitrophenol | C₆H₂Cl₂FNO₃ | 226.00 | 124-126 | >98 |
| This compound | C₆H₄Cl₂FNO | 196.01 | 168-170 | >99 |
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Step 1: Synthesis of 2,6-dichloro-3-fluorophenol
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In a fume hood, dissolve 3-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,6-dichloro-3-fluorophenol.
Step 2: Synthesis of 2,6-dichloro-3-fluoro-4-nitrophenol
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In a fume hood, add 2,6-dichloro-3-fluorophenol (1.0 eq) to acetic acid in a round-bottom flask and cool to 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the phenol, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice with stirring.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,6-dichloro-3-fluoro-4-nitrophenol.
Step 3: Synthesis of this compound
-
In a round-bottom flask, suspend 2,6-dichloro-3-fluoro-4-nitrophenol (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 3-5 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford this compound.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
Technical Support Center: Synthesis of 4-Amino-2,6-dichloro-3-fluorophenol
Disclaimer: The following guide outlines a theoretical synthetic pathway for 4-Amino-2,6-dichloro-3-fluorophenol. As there is limited specific literature for this exact molecule, the proposed methodologies are based on established organic chemistry principles and data from the synthesis of analogous compounds. These protocols should be considered as a starting point for research and development, and careful optimization will be required to achieve desired yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy to obtain this compound?
A1: A feasible approach involves a multi-step synthesis starting from a commercially available substituted phenol. A potential route could be the chlorination and fluorination of 4-aminophenol or a protected derivative, followed by the reduction of a nitro intermediate. The exact sequence of these steps is crucial for achieving the desired substitution pattern and minimizing side reactions.
Q2: What are the most critical stages affecting the overall yield of the synthesis?
A2: The regioselectivity of the chlorination and fluorination steps is paramount. Poor control over reaction conditions can lead to the formation of undesired isomers, which are often difficult to separate and will significantly lower the yield of the target compound. The final reduction step is also critical, as incomplete conversion or degradation of the product can occur.
Q3: Are there any major safety precautions to consider during this synthesis?
A3: Yes. Many of the reagents potentially used in this synthesis are hazardous. For example, handling elemental chlorine or other chlorinating agents requires a well-ventilated fume hood and appropriate personal protective equipment (PPE). Fluorinating agents can be highly toxic and corrosive. Diazonium salt intermediates, if formed, can be explosive under certain conditions and must be handled with extreme care at low temperatures. A thorough safety review is essential before commencing any experimental work.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a preliminary indication of purity.
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination Step
| Potential Cause | Troubleshooting Suggestion |
| Over-chlorination leading to tri-substituted byproducts. | - Reduce the molar equivalent of the chlorinating agent. - Lower the reaction temperature to improve selectivity. - Monitor the reaction progress closely using TLC or GC to stop at the desired conversion. |
| Incomplete reaction. | - Increase the reaction time or temperature cautiously. - Use a more reactive chlorinating agent (e.g., sulfuryl chloride instead of N-chlorosuccinimide). - Ensure the starting material is fully dissolved in the chosen solvent. |
| Formation of undesired isomers. | - The choice of solvent can influence regioselectivity; screen different solvents (e.g., acetic acid, chlorinated solvents). - Investigate the use of a directing group to favor chlorination at the desired positions. |
Problem 2: Poor Yield or Uncontrolled Reaction during Fluorination
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of the starting material. | - Fluorination can be highly exothermic; ensure efficient cooling and slow addition of the fluorinating agent. - Use a milder fluorinating agent if possible. |
| Low conversion to the fluorinated product. | - Increase the excess of the fluorinating agent. - A higher reaction temperature might be necessary, but must be approached with caution. - Consider a different type of fluorination reaction, such as a Balz-Schiemann reaction if starting from an amino group. |
| Formation of tar or polymeric material. | - Ensure the absence of water and other nucleophiles that can react with the fluorinating agent. - Lowering the reaction temperature can minimize side reactions. |
Problem 3: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Suggestion |
| Catalyst poisoning or inactivity. | - Use a fresh batch of catalyst (e.g., Palladium on carbon, Raney nickel). - Ensure the reaction medium is free of impurities that could poison the catalyst (e.g., sulfur compounds). - Increase the catalyst loading. |
| Incomplete reaction. | - Increase the hydrogen pressure for catalytic hydrogenation. - Extend the reaction time. - If using a chemical reductant (e.g., tin(II) chloride), ensure sufficient equivalents are used. |
| Product degradation. | - The amino group can be sensitive to oxidation; conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Optimize the work-up procedure to minimize exposure to air and harsh conditions. |
Experimental Protocols
Proposed Synthesis of 4-Nitro-2,6-dichloro-3-fluorophenol (Intermediate)
-
Starting Material: 3-Fluoro-4-nitrophenol.
-
Chlorination:
-
Dissolve 3-fluoro-4-nitrophenol in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of a chlorinating agent (e.g., 2.2 equivalents of sulfuryl chloride) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the intermediate.
-
Proposed Synthesis of this compound (Final Product)
-
Starting Material: 4-Nitro-2,6-dichloro-3-fluorophenol.
-
Reduction:
-
Suspend the nitro intermediate in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Data Presentation
Table 1: Hypothetical Yields for the Chlorination of 3-Fluoro-4-nitrophenol
| Chlorinating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Sulfuryl Chloride | 2.2 | 5-10 | 4 | 75 |
| N-Chlorosuccinimide | 2.5 | 25 | 12 | 60 |
| Chlorine Gas | 2.1 | 0-5 | 3 | 80 |
Table 2: Hypothetical Yields for the Reduction of 4-Nitro-2,6-dichloro-3-fluorophenol
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | Ethanol | 25 | 90 |
| Chemical Reduction | SnCl₂·2H₂O | Ethyl Acetate | 70 | 85 |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol | 60 | 88 |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low yield in synthesis.
4-Amino-2,6-dichloro-3-fluorophenol stability and degradation issues
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for halogenated aminophenols?
Based on data for similar compounds, it is recommended to store 4-Amino-2,6-dichloro-3-fluorophenol in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4] Some sources suggest storage in a dark place under an inert atmosphere at room temperature.[5]
Q2: What are the known stability issues for compounds similar to this compound?
While specific data for this compound is unavailable, related aminophenols can be susceptible to oxidation and degradation under certain conditions. Factors that may influence stability include:
-
Light: Exposure to light can potentially lead to degradation. Storage in a dark place is advisable.[5]
-
Air (Oxygen): The amino and phenol groups can be prone to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]
-
Incompatible Materials: Contact with strong acids, and oxidizing agents should be avoided as they can react with the amino and phenol functional groups.[4]
Q3: Are there any known degradation pathways for similar compounds?
Yes, studies on related compounds like 4-chloro-2-aminophenol have identified enzymatic degradation pathways in microorganisms. For instance, Burkholderia sp. RKJ 800 degrades 4-chloro-2-aminophenol by converting it to 4-chlorocatechol, which is then further broken down.[6] Another study on Arthrobacter sp. SPG showed the degradation of 2-chloro-4-aminophenol initiated by a deaminase enzyme.[7] While these are microbial degradation pathways, they highlight the potential for enzymatic breakdown of the aminophenol structure.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or low yield | Degradation of the starting material. | - Verify the purity of the compound using techniques like NMR, HPLC, or LC-MS before use.[5]- Ensure proper storage conditions have been maintained (cool, dry, dark, inert atmosphere).[1][2][3][5]- Consider performing a stability test of the compound under your specific experimental conditions. |
| Discoloration of the compound upon storage | Oxidation or degradation. | - Discard the discolored material and use a fresh batch.- Review storage procedures to ensure exclusion of light and oxygen.[5] |
| Inconsistent results between batches | Variation in purity or degradation of one batch. | - Analyze the purity of each batch before use.- Standardize storage and handling procedures for all batches. |
Experimental Protocols
General Handling Protocol for Halogenated Aminophenols
Given the lack of specific data for this compound, a cautious approach based on related compounds is recommended.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][4]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]
-
Dispensing: When weighing and dispensing the solid, avoid creating dust.[2][3]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures.[3] Collect the spilled material into a suitable, sealed container for disposal.[1][2]
-
Disposal: Dispose of the compound and any contaminated materials according to local regulations for chemical waste.[4]
Visualizations
Caption: General experimental workflow for handling this compound.
Caption: Potential degradation factors for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 5930-28-9|4-Amino-2,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 6. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2,6-dichloro-3-fluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Amino-2,6-dichloro-3-fluorophenol.
Disclaimer: Publicly available information on the solubility of this compound is limited. The following guidance is based on the known properties of the structurally similar compound, 4-Amino-2,6-dichlorophenol, and general principles for dissolving poorly soluble phenolic compounds. It is strongly recommended to perform small-scale solubility tests to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of halogenated aminophenols?
A1: Halogenated aminophenols, such as 4-Amino-2,6-dichlorophenol, are generally characterized by low solubility in water. They tend to be soluble in organic solvents. For instance, 4-Amino-2,6-dichlorophenol is reportedly insoluble in cold water and only slightly soluble in hot water, while showing solubility in organic solvents like methanol, ethanol, ether, benzene, and toluene. The introduction of a fluorine atom in this compound may further alter its solubility profile.
Q2: Which solvents should I try first to dissolve this compound?
A2: Based on the data for the non-fluorinated analogue, polar aprotic solvents and alcohols are good starting points. We recommend screening the following solvents in small-scale tests:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
Q3: Can I heat the mixture to improve solubility?
A3: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to monitor the compound's stability, as some phenolic compounds can degrade at elevated temperatures. We recommend not exceeding 40-50°C initially and always checking for any color change or precipitation upon cooling, which might indicate degradation or recrystallization.
Q4: How does pH affect the solubility of this compound?
A4: As a phenolic compound, this compound is weakly acidic. Therefore, increasing the pH of aqueous solutions by adding a base (e.g., NaOH) can deprotonate the hydroxyl group, forming a more soluble phenolate salt. Conversely, in acidic conditions, the amino group can be protonated, which might also affect solubility. Adjusting the pH should be done cautiously and checked for compatibility with your experimental system.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Increase the volume of the solvent incrementally until the compound dissolves. |
| Low temperature | Gently warm the mixture while stirring. Use a water bath for controlled heating. |
| Inappropriate solvent | Perform a solvent screening with small amounts of the compound and different recommended solvents (DMSO, DMF, ethanol, methanol). |
| Compound has precipitated out of solution | If the compound was previously dissolved, it may have crashed out due to temperature changes or solvent evaporation. Try to redissolve by gentle warming and agitation. |
Issue 2: The compound dissolves initially but then precipitates.
| Possible Cause | Suggested Solution |
| Supersaturated solution | The initial conditions (e.g., heating) allowed for a higher concentration than is stable at room temperature. Prepare a more dilute solution or keep the solution at a slightly elevated temperature if your experiment allows. |
| Change in pH | If the solution was added to a buffered aqueous medium, the pH change may have caused precipitation. Check the pH of the final solution and adjust if necessary. |
| Solvent incompatibility | If the stock solution (e.g., in DMSO) was added to an aqueous buffer, the compound may precipitate due to the lower solubility in the final mixture. Consider using a co-solvent system or reducing the final concentration. |
Data Presentation: Solubility of 4-Amino-2,6-dichlorophenol (Analogue)
The following table summarizes the qualitative solubility of the non-fluorinated analogue, 4-Amino-2,6-dichlorophenol. This should be used as a preliminary guide for solvent selection for this compound.
| Solvent | Solubility | Reference |
| Cold Water | Insoluble | |
| Hot Water | Slightly Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Ether | Soluble | |
| Benzene | Soluble | |
| Toluene | Soluble |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
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Add a measured volume of a test solvent (e.g., 100 µL of DMSO, DMF, ethanol, methanol) to each tube.
-
Vortex the tubes for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, gently warm the tubes to 30-40°C in a water bath for 5-10 minutes and vortex again.
-
Observe and record the solubility in each solvent.
Protocol 2: Preparation of a Stock Solution
-
Based on the results of the solubility screening, select the most appropriate solvent.
-
Calculate the required amount of this compound and solvent to achieve the desired stock concentration.
-
Add the weighed compound to a suitable container (e.g., a glass vial).
-
Add a portion of the solvent and sonicate or vortex to suspend the compound.
-
Add the remaining solvent to reach the final volume.
-
If necessary, gently warm the solution while stirring until the compound is completely dissolved.
-
Allow the solution to cool to room temperature to ensure the compound remains in solution.
-
Store the stock solution appropriately, protected from light and at the recommended temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
As there is no specific signaling pathway publicly associated with this compound, the following diagram illustrates a general experimental workflow where such a compound might be used as a test inhibitor.
Caption: General experimental workflow for testing the biological activity of a compound.
Technical Support Center: Purification of 4-Amino-2,6-dichloro-3-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-2,6-dichloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can arise from the synthetic route used. Based on analogous syntheses of related aminophenols, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Such as the corresponding nitro-compound (4-Nitro-2,6-dichloro-3-fluorophenol), which is a common precursor in the synthesis of aminophenols via reduction.[1]
-
Side-products: These can include products from over-reduction, dehalogenation, or dimerization reactions. For instance, in the synthesis of 2,6-dichloro-4-aminophenol, byproducts like 2-chloro-4-aminophenol have been identified.[2]
-
Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., toluene, methanol) and leftover reagents.[1][3]
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: The purity of this compound can be effectively assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often suitable for aromatic compounds.[4] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a purification process and for preliminary purity assessment.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and help identify impurities.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and identify any impurities with different mass-to-charge ratios.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at boiling point.
-
Possible Cause: The solvent is not suitable for your compound.
-
Solution:
-
Refer to solubility data for structurally similar compounds. Halogenated phenols often have good solubility in alcohols (methanol, ethanol) and ethereal solvents (like diethyl ether or THF), and may be recrystallized from hydrocarbon solvents like toluene or hexane mixtures.[7][8]
-
Perform small-scale solubility tests with a variety of solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point, or significant impurities are present.[9]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath or covering it to slow down the cooling rate.[9]
-
If impurities are suspected, consider a preliminary purification step like a charcoal treatment or a simple column filtration before recrystallization.
-
Issue 3: No crystals form even after the solution has cooled to room temperature.
-
Possible Cause: The solution is not saturated enough, or crystallization requires initiation.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.[10]
-
Add a seed crystal of pure this compound if available.[10]
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool the solution further in an ice bath.
-
Issue 4: The yield of recrystallized product is very low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[10][11]
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
After filtration, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. Be aware that this second crop may be less pure than the first.
-
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities on the TLC plate.
-
Possible Cause: The chosen solvent system (eluent) is not optimal for separation.
-
Solution:
-
Systematically vary the polarity of the eluent. For aminophenols, mixtures of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or diethyl ether) are commonly used.
-
Adding a small amount of a polar modifier like methanol or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can sometimes improve separation.
-
Issue 2: The compound streaks on the TLC plate or column.
-
Possible Cause: The compound is too polar for the chosen eluent, is interacting strongly with the stationary phase (silica gel), or the sample is overloaded.
-
Solution:
-
Increase the polarity of the eluent.
-
Add a small amount of a modifier to the eluent. For an amine like this compound, adding a small percentage of triethylamine can help to reduce tailing by competing for active sites on the silica gel.
-
Ensure the sample is not overloaded on the column.
-
Issue 3: The compound does not elute from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
-
A final flush with a highly polar solvent like methanol may be necessary to elute very polar compounds.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., toluene, ethanol/water mixture, or hexane/ethyl acetate mixture). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to the solvent's boiling point with stirring until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find an eluent that gives good separation of the desired product from impurities (Rf value of the product ideally between 0.2 and 0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compounds by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Example Solvent Systems for Recrystallization
| Solvent System | Suitability for Halogenated Aminophenols | Notes |
| Toluene | Good | Often provides good crystal quality. |
| Ethanol/Water | Good | The ratio needs to be carefully optimized to avoid oiling out. |
| Hexane/Ethyl Acetate | Moderate to Good | Polarity can be finely tuned by adjusting the ratio. |
Table 2: Example Mobile Phases for HPLC Analysis of Related Aminophenols
| Column | Mobile Phase | Detection | Reference |
| C18 | Acetonitrile:Water (e.g., 60:40) | UV (e.g., 280-300 nm) | [4] |
| C18 | Dichloromethane:Methanol:0.25% Diethylamine (aq) (20:60:20) | UV (264 nm) | [12] |
| ODS | Aqueous solution of [EMIm][BF4] at varying pH | UV | [13] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. guidechem.com [guidechem.com]
- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 3. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Thin layer chromatography of p-aminophenol in urine after mixed exposure to aniline and toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
Technical Support Center: Synthesis of 4-Amino-2,6-dichloro-3-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,6-dichloro-3-fluorophenol. The primary focus is on catalyst selection for the reduction of the nitro group in precursors like 2,6-dichloro-3-fluoro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route involves the catalytic hydrogenation of a corresponding nitrophenol precursor. This method is often favored due to its efficiency and selectivity under optimized conditions.
Q2: Which catalysts are typically recommended for the hydrogenation of halogenated nitrophenols?
A range of catalysts can be employed, with the choice depending on the specific substrate and desired selectivity. Common options include:
-
Palladium-based catalysts (e.g., Pd/C): Widely used for nitro group reductions. However, they can sometimes promote dehalogenation, especially with more reactive halogens like iodine and bromine.
-
Platinum-based catalysts (e.g., Pt/C, Pt-V/C): Often show high activity and can be modified to enhance selectivity and reduce dehalogenation.[1] Sulfided platinum catalysts have been shown to be effective in selectively reducing nitro groups in the presence of activated heteroaryl halides.[2]
-
Nickel-based catalysts (e.g., Raney Nickel, Ni-B amorphous alloy): Cost-effective alternatives that can be highly effective. For instance, a Ni-B/SiO2 amorphous alloy catalyst has been used for the hydrogenation of 2,4-dichloro-6-nitrophenol with high conversion and selectivity.[3]
Q3: What are the primary challenges encountered during the synthesis?
The main challenges include:
-
Low Yield and Conversion: This can be due to inappropriate catalyst selection, suboptimal reaction conditions (temperature, pressure), or catalyst deactivation.
-
Poor Selectivity (Dehalogenation): The reduction of the carbon-halogen bonds is a significant side reaction, leading to impurities and reduced yield of the desired product. The choice of catalyst and its modifiers is crucial to mitigate this.[4]
-
Catalyst Poisoning: Impurities in the reactants or solvent, or byproducts formed during the reaction, can poison the catalyst, reducing its activity and lifespan.[5] Common poisons include sulfur compounds, halides, and heavy metals.[5]
Q4: How can dehalogenation be minimized?
Minimizing dehalogenation is critical for achieving high purity. Strategies include:
-
Catalyst Modification: Using catalysts co-modified with organic or inorganic ligands can inhibit the dehalogenation process.[4] For example, modifying the catalyst with triphenylphosphine (PPh3) can inhibit the coplanar adsorption of halogenated nitroaromatics on the catalyst surface, thus suppressing dehalogenation.[4]
-
Optimized Reaction Conditions: Employing milder conditions (lower temperature and pressure) can often favor the reduction of the nitro group over the cleavage of the C-X bond.[2]
-
Solvent Selection: The choice of solvent can influence both substrate solubility and reaction rates. Ethers like THF or 2-methyl-THF have been found to be suitable for this type of transformation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Suboptimal reaction temperature.4. Poor substrate solubility. | 1. Use fresh catalyst. Purify reactants and solvent to remove potential poisons like sulfur or halides.[5]2. Increase hydrogen pressure within the recommended range for the specific catalyst.3. Optimize the reaction temperature. For some systems, a moderate increase can improve rates, but be cautious of increased side reactions.4. Choose a solvent in which the substrate has good solubility, such as THF or other dialkyl ethers.[1] |
| Significant Dehalogenation | 1. Catalyst is too active for C-X bond cleavage.2. Reaction temperature or pressure is too high.3. Inappropriate solvent. | 1. Switch to a more selective catalyst system (e.g., modified Pt or Pd catalysts, or specific nickel catalysts).[1][4]2. Reduce the reaction temperature and/or hydrogen pressure.[2]3. Screen different solvents; ethers are often a good starting point.[1] |
| Formation of Other Byproducts | 1. Over-reduction or other side reactions.2. Presence of impurities in the starting material. | 1. Monitor the reaction progress closely (e.g., by TLC or HPLC) to stop it upon completion.2. Ensure the purity of the starting nitrophenol. |
| Inconsistent Results Between Batches | 1. Variation in catalyst activity.2. Inconsistent reaction setup or conditions.3. Water content in the solvent. | 1. Use catalyst from the same batch or qualify new batches before use.2. Standardize all reaction parameters, including stirring rate, heating, and pressurization.3. Use anhydrous solvents, as water can affect the reaction. |
Catalyst Performance Data
The following table summarizes performance data for various catalysts used in the hydrogenation of halogenated nitroaromatics, which is analogous to the synthesis of this compound.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Pt-V/C | 1-iodo-4-nitrobenzene | High | High | [1] |
| Raney Co | 1-iodo-4-nitrobenzene | High | High | [1] |
| Pt/DMA-RGO | Halogenated nitroarenes | 85-99 | >95 | [6] |
| Ni-B/SiO2 | 2,4-dichloro-6-nitrophenol | 100 | 98 | [3] |
| Sulfided Platinum | Activated heteroaryl halides | High | High (minimal dehalogenation) | [2] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation
This protocol provides a general methodology for the catalytic hydrogenation of a halogenated nitrophenol. Note: This is a template and should be optimized for the specific substrate and catalyst system.
-
Reactor Setup:
-
Reaction Execution:
-
Seal the reactor and purge it several times with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[7]
-
Heat the reaction mixture to the target temperature (e.g., 70-90°C) with vigorous stirring.[7]
-
Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples via TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can sometimes be recycled.[7]
-
The product can be isolated from the filtrate by evaporation of the solvent, followed by crystallization or chromatographic purification. The specific work-up will depend on the solvent used and the properties of the product.
-
Visualizations
Experimental Workflow for Catalyst Screening
Caption: Workflow for screening and selecting the optimal catalyst.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 5. google.com [google.com]
- 6. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
Temperature and pressure optimization for 4-Amino-2,6-dichloro-3-fluorophenol reactions
Disclaimer: Detailed experimental data on the temperature and pressure optimization for reactions involving 4-Amino-2,6-dichloro-3-fluorophenol is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established chemical principles for similarly substituted aromatic compounds, such as halogenated aminophenols. This information should be used as a guideline and adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: Researchers may encounter challenges related to the compound's reactivity, solubility, and stability. The presence of multiple halogen substituents can influence the reactivity of the amino and hydroxyl groups. Potential issues include side reactions, such as self-polymerization or degradation under harsh temperature and pressure conditions. The compound's polarity, affected by the amino, hydroxyl, fluoro, and chloro groups, may also present solubility challenges in certain solvent systems.
Q2: How do temperature and pressure generally affect reactions with this compound?
A2:
-
Temperature: Increasing the temperature typically increases the reaction rate. However, for a poly-halogenated compound like this, excessive temperatures can lead to side reactions, such as dehalogenation or the formation of impurities. Optimization is crucial to find a balance between reaction rate and selectivity.
-
Pressure: For reactions involving gaseous reagents or where a significant change in volume occurs, pressure can influence the reaction equilibrium and rate. In many solution-phase reactions with this compound, pressure optimization might be less critical than temperature, unless volatile reagents or solvents are used at temperatures above their boiling points.
Q3: What are common side reactions to watch for?
A3: Potential side reactions include:
-
Oxidation: The aminophenol structure can be susceptible to oxidation, leading to colored impurities.
-
Self-polymerization: Under certain conditions, aminophenols can polymerize.
-
Dehalogenation: At elevated temperatures or in the presence of certain catalysts, the chloro or fluoro substituents may be removed.
-
Competitive Reactions: The presence of both an amino and a hydroxyl group allows for competitive N-substitution versus O-substitution.
Troubleshooting Guides
Guide 1: N-Acylation Reaction
This guide addresses common issues in the N-acylation of this compound with an acylating agent (e.g., acetyl chloride, acetic anhydride).
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficient temperature. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction by TLC or HPLC. |
| Poor solubility of the starting material. | Try a different solvent system (e.g., aprotic polar solvents like DMF, DMAc, or NMP). | |
| Formation of O-Acylated Byproduct | High reaction temperature favoring O-acylation. | Lower the reaction temperature. Consider using a milder acylating agent or adding a base to deprotonate the amino group selectively. |
| Use of a non-selective catalyst. | If a catalyst is used, screen for one that favors N-acylation. | |
| Product Degradation (Darkening of Reaction Mixture) | Excessive temperature leading to oxidation or decomposition. | Reduce the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of oxygen. | Degas the solvent and reagents before use. | |
| Incomplete Reaction | Insufficient reaction time. | Extend the reaction time and monitor progress. |
| Inadequate mixing. | Ensure efficient stirring, especially for heterogeneous mixtures. |
Guide 2: Williamson Ether Synthesis (O-Alkylation)
This guide addresses common issues in the O-alkylation of the phenolic hydroxyl group of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete deprotonation of the hydroxyl group. | Use a stronger base or ensure anhydrous conditions. |
| Insufficient temperature. | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields for this type of reaction. | |
| Formation of N-Alkylated Byproduct | High reaction temperature leading to competitive N-alkylation. | Lower the reaction temperature. Protect the amino group before carrying out the O-alkylation. |
| Starting Material Remains | Poor reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). |
| Inappropriate solvent. | Use a polar aprotic solvent that can solvate the cation of the base. | |
| Decomposition of Product | High temperatures in the presence of a strong base. | Reduce the reaction temperature and reaction time once the starting material is consumed. |
Data Presentation: Illustrative Reaction Parameters
The following tables provide hypothetical, illustrative data for optimizing N-acylation and O-alkylation reactions. These are not experimentally verified data for this compound.
Table 1: Illustrative Temperature Optimization for N-Acylation
| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Conversion (%) | Selectivity (N-acylation:O-acylation) |
| 1 | 25 | 1 | 24 | 15 | >99:1 |
| 2 | 50 | 1 | 12 | 65 | 98:2 |
| 3 | 80 | 1 | 6 | 95 | 90:10 |
| 4 | 100 | 1 | 4 | >99 | 85:15 |
Table 2: Illustrative Pressure Optimization for a High-Temperature O-Alkylation
| Entry | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Notes |
| 1 | 120 | 15 (N₂) | 8 | 45 | Reaction performed in a sealed vessel to prevent solvent boiling. |
| 2 | 120 | 50 (N₂) | 8 | 60 | Increased pressure may improve solvent performance at high temperatures. |
| 3 | 140 | 50 (N₂) | 6 | 75 | Higher temperature and pressure can accelerate the reaction. |
| 4 | 140 | 100 (N₂) | 6 | 78 | Further pressure increase shows diminishing returns on yield. |
Experimental Protocols
Protocol 1: Illustrative N-Acetylation of this compound
-
Preparation: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., anhydrous tetrahydrofuran, THF). Cool the mixture to 0°C in an ice bath. Add a base (e.g., pyridine, 1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 50°C) with constant stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Illustrative Williamson Ether Synthesis with this compound
-
Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and a polar aprotic solvent (e.g., anhydrous N,N-dimethylformamide, DMF).
-
Base Addition: Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0°C.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at 0°C.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80°C) and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent, wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for reaction optimization.
Caption: Potential reaction pathways for the title compound.
Technical Support Center: Byproduct Analysis in 4-Amino-2,6-dichloro-3-fluorophenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 4-Amino-2,6-dichloro-3-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in the synthesis of this compound?
A1: Based on analogous syntheses and general principles of aromatic chemistry, the most common byproducts can be categorized as follows:
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Incompletely Reacted Intermediates: Starting materials or intermediates from preceding steps may be carried over. For instance, if the synthesis involves the reduction of a nitro group, the corresponding nitro-intermediate may be present.
-
Dehalogenated Impurities: During catalytic hydrogenation or other reductive steps, the chlorine atoms can be removed from the aromatic ring, leading to the formation of mono-chloro or non-chlorinated aminophenols. A notable example from a similar synthesis is the presence of 2-chloro-4-aminophenol.[1]
-
Isomeric Byproducts: The fluorination step may not be perfectly regioselective, potentially leading to the formation of isomers with the fluorine atom at a different position on the aromatic ring.
-
Coupling and Dimerization Products: Under certain reaction conditions, especially during diazotization or reduction steps, reactive intermediates can couple to form colored impurities such as azo and azoxy compounds.[1]
-
Oxidation Products: The aminophenol product is susceptible to oxidation, which can lead to the formation of colored quinone-imine type structures, especially if exposed to air for extended periods.
Q2: My final product has a significant coloration (e.g., brown or dark). What is the likely cause?
A2: A persistent color in the final product is often indicative of trace amounts of highly colored byproducts. The most probable culprits are azo and azoxy compounds, which are formed through side reactions of nitro or amino intermediates.[1] Oxidation of the aminophenol product can also contribute to color formation. It is crucial to ensure complete reduction of the nitro group and to handle the final product under an inert atmosphere where possible.
Q3: I am observing peaks in my HPLC analysis with a lower retention time than the main product. What could these be?
A3: Peaks with a lower retention time in reverse-phase HPLC are typically more polar than the main product. These could correspond to starting materials or byproducts that have lost one or more hydrophobic chloro groups (dehalogenation). For example, 4-amino-2-chloro-3-fluorophenol or 4-amino-3-fluorophenol would be more polar and elute earlier than the desired product.
Q4: How can I confirm the identity of an unknown byproduct?
A4: A combination of analytical techniques is generally required for unambiguous structure elucidation. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can provide the molecular weight of the impurity. For more detailed structural information, isolation of the impurity via preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Presence of Starting Material (e.g., Nitro-intermediate) | Incomplete reaction during the reduction step. | - Increase reaction time or temperature.- Ensure the catalyst is active and used in the correct amount.- Monitor the reaction progress by TLC or HPLC to ensure full conversion. |
| High Levels of Dechlorinated Byproducts | Over-reduction during catalytic hydrogenation. | - Optimize the reaction conditions (pressure, temperature, and reaction time).- Screen different catalysts or use a catalyst poison to reduce dehalogenation.- Consider alternative reduction methods that are milder towards aryl halides. |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the fluorination step. | - Carefully control the temperature and addition rate of the fluorinating agent.- Investigate different fluorinating agents and solvent systems to improve selectivity. |
| Product Discoloration (Azo/Azoxy Impurities) | Side reactions during the reduction of the nitro group. | - Maintain strict temperature control during the reduction.- Ensure efficient stirring to prevent localized high concentrations of intermediates.- Use of specific catalysts and reaction conditions can minimize the formation of these byproducts.[1] |
| Poor Yield after Purification | Co-crystallization of impurities with the product. | - Employ a different recrystallization solvent system.- Consider column chromatography for purification if recrystallization is ineffective. |
Byproduct Data Summary
The following table summarizes potential byproducts and their likely origin, based on data from the synthesis of the closely related 2,6-dichloro-4-aminophenol.[1]
| Byproduct | Potential Origin | Reported Levels in Analogue Synthesis |
| 2-Chloro-4-aminophenol | Hydrodechlorination | 0.1% - 0.6% |
| Chlorinated Azo and Azoxy Compounds | Duplication/Coupling Reactions | 220 - 650 ppm |
| Unidentified Colored Compounds | Various Side Reactions | Can lead to significant product discoloration |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis
This protocol provides a general method for the analysis of this compound and its potential byproducts. Method optimization will be required for specific impurity profiles.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow for Byproduct Analysis
Caption: Workflow for the analysis and identification of byproducts.
Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting byproduct formation.
References
Technical Support Center: 4-Amino-2,6-dichloro-3-fluorophenol
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the immediate first aid measures in case of exposure to 4-Amino-2,6-dichlorophenol?
A1: In case of exposure, immediate action is crucial.[1][2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][2]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting unless directed to do so by medical personnel.[1][2]
Q2: How should I properly store 4-Amino-2,6-dichlorophenol?
A2: Proper storage is essential for maintaining the stability and safety of the compound.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4]
-
Keep the compound away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][2][4]
-
It is recommended to store the containers in a secure, locked-up location.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always use appropriate personal protective equipment to minimize exposure.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2]
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[2][5]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling the powder form to avoid inhaling dust.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][5]
Q4: What should I do in case of an accidental spill of 4-Amino-2,6-dichlorophenol?
A4: In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Minor Spills:
-
Major Spills:
Summary of Physical and Chemical Properties
| Property | Value |
| Appearance | Beige to brown granules or powder |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.01 g/mol |
| Melting Point | 167-170 °C |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and well-ventilated. Have an eyewash station and safety shower readily accessible.[1]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask is recommended for handling the powder.
-
Weighing and Transfer: Minimize dust generation during weighing and transfer. Use a chemical fume hood if possible.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment used.
Visual Guides
Caption: General workflow for the safe handling and storage of 4-Amino-2,6-dichlorophenol.
Caption: Decision and action flowchart for responding to a spill of 4-Amino-2,6-dichlorophenol.
References
Preventing decomposition of 4-Amino-2,6-dichloro-3-fluorophenol during reactions
Technical Support Center: 4-Amino-2,6-dichloro-3-fluorophenol
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
A1: this compound is a halogenated aminophenol. Such compounds are valuable intermediates in organic synthesis due to their unique electronic and steric properties.[1] The combination of an amino group, a hydroxyl group, and multiple halogen substituents (chlorine and fluorine) makes it a versatile building block for creating complex molecules. Its applications are primarily in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of specialized polymers and materials.[1]
Q2: What are the primary signs of decomposition of this compound during a reaction?
A2: The most common sign of decomposition is a distinct color change in the reaction mixture, often turning yellow, brown, or even dark purple/black. This is characteristic of the oxidation of aminophenols.[2] This discoloration indicates the formation of highly conjugated byproducts, such as quinone-imines or polymeric species, which can compromise the yield and purity of your target molecule.[3][4]
Q3: What are the main causes of decomposition for this compound?
A3: The primary cause of decomposition is oxidation. The aminophenol structure is highly susceptible to oxidation, which can be initiated by:
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Atmospheric Oxygen: Exposure to air, especially at elevated temperatures or under basic conditions, can lead to rapid oxidation.
-
Oxidizing Agents: The presence of strong or even mild oxidizing agents in the reaction mixture can degrade the molecule.[3]
-
Light: Exposure to light, particularly UV light, can promote the formation of radical species that accelerate decomposition.[2]
-
High Temperatures: While heat is often necessary for reactions, excessive temperatures can increase the rate of decomposition.
-
Presence of Metal Contaminants: Trace metals can catalyze oxidation reactions.
Q4: How should I properly store this compound?
A4: To ensure stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[2] It is best practice to store it in a cool, dark, and dry place. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace oxygen.[2]
Troubleshooting Guide: Preventing Decomposition
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My reaction mixture turns dark brown immediately after adding this compound.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Atmospheric Oxygen | The reaction is sensitive to air. | Inert Atmosphere Protocol: Before adding the aminophenol, thoroughly degas your solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes). Conduct the entire reaction under a positive pressure of an inert gas. Use glassware with appropriate seals (e.g., septa) and transfer reagents via syringe. |
| Residual Oxidants | Solvents or reagents may contain peroxide impurities. | Solvent Purification: Use freshly distilled or commercially available anhydrous/deoxygenated solvents. Test for peroxides in solvents like THF or ethers and purify them if necessary. |
| Basic Conditions | The phenoxide ion, formed under basic conditions, is often more susceptible to oxidation.[5] | pH Control: If possible, run the reaction under neutral or acidic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base and adding it slowly at a low temperature. |
Issue 2: The reaction proceeds, but my final product is impure with colored byproducts.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Slow Oxidation Over Time | The reaction conditions are promoting gradual decomposition. | Use of Antioxidants: Consider adding a small amount of an antioxidant or radical scavenger (e.g., BHT, hydroquinone) to the reaction mixture, if compatible with your desired chemistry. |
| Elevated Temperature | The reaction temperature is too high, accelerating side reactions. | Temperature Optimization: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Perform a temperature screening study to find the optimal balance. For reactions like bromination, temperatures below 5°C can improve selectivity and reduce side reactions.[3] |
| Light Exposure | The reaction vessel is exposed to ambient or UV light. | Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to exclude light.[2] |
Summary of Recommended Reaction Conditions
The following table provides a general summary of reaction parameters to minimize the decomposition of this compound, based on best practices for handling sensitive aminophenols.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric O₂.[2] |
| Solvent | Anhydrous, Degassed | Removes water and dissolved oxygen which can participate in decomposition. |
| Temperature | As low as feasible | Reduces the rate of decomposition reactions.[3] |
| pH | Neutral or Acidic | The amino group is protonated and less susceptible to oxidation. Phenoxide formation is suppressed. |
| Light | Exclude (e.g., wrap flask in foil) | Prevents photochemical degradation.[2] |
| Reagents | Use high-purity starting materials | Reduces contaminants that could catalyze oxidation.[2] |
Visual Guides and Workflows
Diagram 1: Postulated Oxidation Pathway
The following diagram illustrates a plausible decomposition pathway where this compound is oxidized to a colored quinone-imine type structure.
Caption: Postulated oxidation pathway leading to colored impurities.
Diagram 2: Experimental Workflow for Preventing Decomposition
This workflow provides a step-by-step guide for setting up a reaction to maximize the stability of the aminophenol reagent.
Caption: Step-by-step workflow to minimize reagent decomposition.
Diagram 3: Troubleshooting Logic for Reaction Discoloration
Use this decision tree to diagnose the cause of unwanted color formation in your reaction.
Caption: A logical guide to troubleshooting reaction discoloration.
References
- 1. nbinno.com [nbinno.com]
- 2. kajay-remedies.com [kajay-remedies.com]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. organic chemistry - Halogenation of Phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Recrystallization of 4-Amino-2,6-dichloro-3-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 4-Amino-2,6-dichloro-3-fluorophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent.
-
Solution:
-
Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated compound.
-
Increase the temperature of the solvent to its boiling point.[1]
-
If the compound remains insoluble, the chosen solvent is likely unsuitable. Consult the solvent selection FAQ below for alternatives. For halogenated phenols, polar organic solvents are often a good starting point.
-
Problem: No crystals form upon cooling.
-
Solution:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[1][2] Another technique is to add a "seed crystal" of the pure compound, if available.[1][2]
-
Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.[1][2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling Rate: Ensure the solution is cooling slowly and undisturbed. Rapid cooling can sometimes inhibit crystal formation.[3] If cooling at room temperature is unsuccessful, try cooling the flask in an ice bath.[1]
-
Problem: The compound "oils out" instead of forming crystals.
-
Solution:
-
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[2][4]
-
Consider using a different solvent or a solvent mixture. For instance, dissolving the compound in a solvent in which it is highly soluble and then slowly adding a solvent in which it is poorly soluble (an anti-solvent) can promote crystallization.
-
Problem: The resulting crystals are colored or appear impure.
-
Solution:
-
Colored impurities may be present. If the impurities are soluble in the recrystallization solvent, they should remain in the mother liquor after filtration.
-
For persistent color, consider treating the hot solution with a small amount of activated charcoal before filtration. The charcoal can adsorb colored impurities. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield.
-
A second recrystallization step may be necessary to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How can I determine the optimal solvent for recrystallization?
The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] To find the best solvent, perform small-scale solubility tests with a variety of solvents. Place a small amount of your compound in several test tubes and add a few drops of different solvents to each. Observe the solubility at room temperature and then upon heating.
Q3: How much solvent should I use for recrystallization?
The goal is to use the minimum amount of hot solvent necessary to completely dissolve the compound.[1] Adding too much solvent will result in a lower yield of crystals upon cooling.[1][2] It is best to add the hot solvent in small portions until the compound just dissolves.
Q4: What is the expected melting point of pure this compound?
The melting point of the closely related compound, 4-Amino-2,6-dichlorophenol, is reported to be in the range of 167-170 °C.[5] Pure this compound is expected to have a sharp melting point. A broad melting range typically indicates the presence of impurities.
Solubility Data for 4-Amino-2,6-dichlorophenol (Structural Analog)
| Solvent | Solubility |
| Methanol | Soluble[6][7] |
| Ethanol | Soluble |
| Ether | Soluble |
| Hot Water | Slightly Soluble |
| Cold Water | Insoluble |
| Alcoholic Acid | Slightly Soluble |
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: Based on preliminary tests or the data for the structural analog, select a suitable solvent (e.g., methanol or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[1]
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator.
Process Visualization
Caption: Troubleshooting workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Amino-2,6-dichlorophenol | 5930-28-9 [chemicalbook.com]
- 6. 4-Amino-2,6-dichlorophenol | 5930-28-9 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Halogenated Aminophenols: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthesis methods for two halogenated aminophenol compounds: 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol. Halogenated aminophenols are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms can significantly influence the biological activity and pharmacokinetic properties of the final products.[2][3] This document outlines key synthetic routes, presents comparative experimental data, and provides detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol, offering a side-by-side comparison of their respective synthetic efficiencies.
| Parameter | Method 1: 4-Amino-2,6-dichlorophenol Synthesis | Method 2: 4-Amino-3-fluorophenol Synthesis |
| Starting Material | 2,6-dichlorophenol | 3-fluoro-4-nitrophenol |
| Key Intermediates | 2,6-dichloro-4-nitrophenol | - |
| Reaction Steps | 2 (Nitration, Reduction) | 1 (Reduction) |
| Overall Yield | 77.3% (from 2,6-dichlorophenol)[4] | 100% (of the reduction step)[5] |
| Purity | 99.3% (HPLC)[4] | Not specified, product described as a pale yellow solid[5] |
| Reaction Time | Nitration: 2h; Reduction: 6h[4] | 4.5h[5] |
| Key Reagents | Nitric acid, Toluene, Hydrogen (H2)[4] | Palladium on activated carbon (10% Pd/C), Hydrogen (H2)[5] |
| Temperature | Nitration: 35°C; Reduction: 90°C[4] | Room Temperature[5] |
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol.
Method 1: Synthesis of 4-Amino-2,6-dichlorophenol [4]
This synthesis involves a two-step process starting from 2,6-dichlorophenol.
Step 1: Synthesis of 2,6-dichloro-4-nitrophenol
-
To a 250 mL four-port flask, add 100 mL of carbon tetrachloride and 1 mL of a nitrification catalyst (X-C1).
-
Begin stirring and slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol.
-
Once fully dissolved, maintain the temperature at approximately 35°C and add 20.4 g (0.22 mol) of 68% nitric acid dropwise.
-
After the addition is complete, continue heating at 35°C for 2 hours.
-
Cool the mixture to room temperature, filter the solid product, and dry it to obtain 2,6-dichloro-4-nitrophenol.
Step 2: Synthesis of 4-Amino-2,6-dichlorophenol
-
In a suitable reactor, dissolve the 2,6-dichloro-4-nitrophenol intermediate in toluene.
-
Pressurize the reactor with hydrogen gas (H2) to 1.0 mPa.
-
Heat the reaction mixture to 90°C and maintain it for 6 hours with stirring.
-
After the reaction is complete, filter the catalyst.
-
Recover the toluene by distillation.
-
Cool the concentrated solution to room temperature to crystallize the product.
-
Filter and dry the resulting yellow crystals to obtain 4-Amino-2,6-dichlorophenol.
Method 2: Synthesis of 4-Amino-3-fluorophenol [5]
This synthesis is a one-step reduction of 3-fluoro-4-nitrophenol.
-
In a suitable reaction vessel, dissolve 20 g of 3-fluoro-4-nitrophenol in a mixture of 200 mL of ethanol and 125 mL of tetrahydrofuran.
-
Add 6.0 g of 10% palladium on activated carbon (10% Pd/C) to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
-
After the reaction is complete, filter the mixture to remove the palladium catalyst.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-Amino-3-fluorophenol as a pale yellow solid.
Synthesis Pathway Visualization
The following diagrams illustrate the synthetic workflows for both 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol.
Caption: Comparative synthesis pathways of two halogenated aminophenols.
Alternative Approaches and Considerations
While the presented methods are well-documented, other synthetic strategies for similar compounds exist. For instance, the synthesis of 4-amino-3-chlorophenol has been achieved starting from o-chloronitrobenzene or m-chlorophenol.[6] Another approach involves the amination of hydroquinone to produce 4-aminophenol, which can be a more environmentally friendly route.[7] The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations. For example, the synthesis of 4-amino-3-chlorophenol using a multi-temperature-zone continuous flow microchannel reactor has been reported to address issues of low yield and purity in traditional batch processes.[8] Researchers should carefully evaluate these factors when selecting a synthesis method.
References
- 1. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Epoxy - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]
- 8. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
A Comparative Analysis of the Toxicity of Halogenated Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of halogenated aminophenols, a class of compounds with significant industrial and pharmaceutical relevance. Understanding the structure-toxicity relationship within this group is crucial for risk assessment and the development of safer alternatives. This document summarizes key toxicity data, details experimental methodologies, and visualizes the underlying toxicological pathways.
Executive Summary
Halogenation significantly influences the toxicity of aminophenols. The position and nature of the halogen substituent can alter metabolic pathways, leading to variations in organ-specific toxicity, primarily targeting the kidney and liver. Key mechanisms of toxicity involve metabolic activation to reactive intermediates, depletion of cellular antioxidants like glutathione, induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of cell death signaling pathways. This guide presents a comparative analysis of available in vivo and in vitro toxicity data for various halogenated aminophenols to aid in research and development.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for a range of aminophenols and their halogenated derivatives.
In Vivo Acute Oral Toxicity
| Compound | Species | LD50 (mg/kg) | GHS Category | Reference |
| o-Aminophenol | Rat | 1250 | 4 | [1] |
| m-Aminophenol | Rat | 920 | 4 | [2] |
| p-Aminophenol | Rat | 375 - 671 | 4 | [3][4] |
| 2-Amino-4-chlorophenol | Rat | - | Carcinogenic | [5] |
| 4-Amino-2-chlorophenol | Rat | - | Nephrotoxic | |
| 2-Amino-4-bromophenol | - | Harmful if swallowed | 4 (presumed) | [6] |
| 4-Amino-2-bromophenol | - | Harmful if swallowed | 4 (presumed) | [7] |
| 2-Amino-4-fluorophenol | - | Harmful if swallowed | 4 (presumed) | [8] |
| 4-Amino-3-fluorophenol | - | Harmful if swallowed | 4 (presumed) | [1] |
GHS Category for Acute Oral Toxicity: Category 4 = 300 < LD50 <= 2000 mg/kg (Harmful if swallowed). Data for some halogenated aminophenols is limited to hazard classifications rather than specific LD50 values.
In Vivo Sub-chronic and Developmental Toxicity
| Compound | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects | Reference |
| m-Aminophenol | Rat (newborn) | 80 | 240 | Reduced body weight, tremors | [2] |
| p-Aminophenol | Rat | - | 30 | Nephrosis | [4] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Assay | Reference |
| 2-Aminophenol | Rat renal slices | > 1 mM | LDH release | [9] |
| 4-Aminophenol | Rat renal slices | ~0.1-0.25 mM | LDH release | [9] |
| N-acetyl-p-aminophenol | Mouse hepatocytes | ~1-2 mM | Cell death | [6] |
| N-acetyl-m-aminophenol | Mouse hepatocytes | > 10 mM | Cell death | [6] |
IC50: Half-maximal inhibitory concentration.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of halogenated aminophenols is intrinsically linked to their metabolism. Bioactivation, primarily by cytochrome P450 enzymes, can generate highly reactive quinoneimine intermediates. These electrophilic species can deplete cellular glutathione (GSH) stores and form adducts with cellular macromolecules, leading to oxidative stress and cell death.
Oxidative Stress and the Nrf2 Pathway
Exposure to halogenated aminophenols can induce a state of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of electrophiles or ROS, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration.[10][11]
Mitochondrial Dysfunction and Apoptosis
Mitochondria are primary targets for the toxic effects of halogenated aminophenols. The depletion of glutathione and the increase in ROS can lead to mitochondrial damage, characterized by the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c into the cytosol.[12] This initiates the intrinsic apoptosis pathway, leading to the activation of a cascade of caspases, which are proteases that execute programmed cell death.
Stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), are also activated in response to cellular stress induced by these compounds.[13][14] Activated JNK and p38 can further amplify the apoptotic signal.
Experimental Protocols
The following sections detail the methodologies for key in vivo and in vitro toxicity assays cited in this guide.
In Vivo Acute Oral Toxicity Testing
The Up-and-Down Procedure is a method for determining the acute oral LD50 with a reduced number of animals.[15][16]
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, and for 3-4 hours after dosing. Water is available ad libitum.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume is generally limited to 1 mL/100g body weight.
-
Dosing Procedure:
-
A preliminary estimate of the LD50 is made. The first animal receives a dose just below this estimate.
-
Animals are dosed sequentially at 48-hour intervals.
-
If an animal survives, the dose for the next animal is increased by a set factor.
-
If an animal dies, the dose for the next animal is decreased by the same factor.
-
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
This method aims to identify a dose that causes evident toxicity without mortality.[17][18][19]
-
Sighting Study: A preliminary study with single animals is conducted to determine the appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Main Study: Groups of animals of a single sex (usually 5 females) are dosed at the selected starting dose.
-
Procedure: Based on the outcome (no effect, toxic effect, or mortality), further groups may be dosed at higher or lower fixed dose levels.
-
Observations: Animals are observed for signs of toxicity and mortality for 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity at specific dose levels.
In Vitro Cytotoxicity Assays
The following workflow is a general representation of in vitro cytotoxicity testing.
The NRU assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red in their lysosomes.[20][21]
-
Cell Preparation: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Staining: The treatment medium is removed, and cells are incubated with a medium containing neutral red for approximately 3 hours.
-
Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 50% ethanol, 1% acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a microplate reader at approximately 540 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of viable cells is calculated relative to untreated control cells, and the IC50 value is determined.[22][23]
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8][24][25]
-
Cell Preparation and Exposure: Similar to the NRU assay, cells are seeded and treated with the test compound.
-
Supernatant Collection: After the exposure period, a sample of the cell culture supernatant is transferred to a new 96-well plate.
-
Enzymatic Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Quantification: The amount of formazan is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The absorbance is directly proportional to the amount of LDH released and, therefore, to the number of dead cells.
-
Data Analysis: Cytotoxicity is typically expressed as a percentage of the maximum LDH release, which is determined by lysing all cells in a control well.[13]
Conclusion
The data presented in this guide highlight the significant impact of halogenation on the toxicity of aminophenols. While a complete toxicological profile for all halogenated derivatives is not yet available, the existing data suggest a general trend of increased toxicity with halogen substitution, particularly concerning nephrotoxicity. The mechanisms of toxicity appear to be conserved across the class, involving metabolic activation, oxidative stress, and the induction of apoptosis. The experimental protocols detailed herein provide a foundation for further comparative studies to fill the existing data gaps and to better understand the structure-activity relationships governing the toxicity of these compounds. This knowledge is essential for the rational design of safer chemicals and for the protection of human health.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. youtube.com [youtube.com]
- 6. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. Bromophenol Bis (2,3,6-Tribromo-4,5-dihydroxybenzyl) Ether Protects HaCaT Skin Cells from Oxidative Damage via Nrf2-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 17. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 19. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 20. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. researchtweet.com [researchtweet.com]
- 23. researchgate.net [researchgate.net]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. cellbiologics.com [cellbiologics.com]
Benchmarking the performance of 4-Amino-2,6-dichloro-3-fluorophenol in a specific application
Disclaimer: Initial research for "4-Amino-2,6-dichloro-3-fluorophenol" did not yield specific data for this compound, suggesting it may be a novel or less-documented substance. This guide therefore benchmarks the performance of the closely related and well-documented compound, 4-Amino-2,6-dichlorophenol , in a key application.
This guide provides a comparative performance analysis of 4-Amino-2,6-dichlorophenol as a diazo component in the synthesis of azo dyes. Its performance is benchmarked against other commonly used aromatic amines: p-nitroaniline and sulfanilic acid. Azo dyes are a significant class of synthetic colorants, and the choice of the aromatic amine precursor is critical in determining the final properties of the dye.[1][2]
Comparative Performance Data
The performance of dyes synthesized from 4-Amino-2,6-dichlorophenol and its alternatives is summarized below. The data is compiled from various studies on disperse azo dyes, which are used for coloring synthetic fibers like polyester and nylon.[3][4] Key performance indicators for textile dyes include yield, melting point (indicative of purity and stability), solubility, and fastness properties (resistance to fading from light and washing).
| Property | Dye from 4-Amino-2,6-dichlorophenol | Dye from p-Nitroaniline | Dye from Sulfanilic Acid |
| Molar Yield (%) | Good (Typically 70-85%) | High (Typically 80-95%) | Good (Typically 70-90%) |
| Melting Point (°C) | 130-150 | 110-130 | 140-160 |
| Solubility | Soluble in some organic solvents | Soluble in some organic solvents | Water-soluble (as sodium salt) |
| Light Fastness (1-8 scale) | Good to Very Good (4-6) | Moderate to Good (3-5) | Good to Very Good (4-6) |
| Wash Fastness (1-5 scale) | Very Good to Excellent (4-5) | Good (3-4) | Very Good to Excellent (4-5) |
| Color Shade | Typically yields yellow, orange, and brown shades | Typically yields red and orange shades | Typically yields orange and red shades |
Note: The exact values can vary depending on the coupling component and specific reaction conditions.
The chlorinated structure of 4-Amino-2,6-dichlorophenol often imparts high stability and good fastness properties to the resulting dyes.[1] The presence of electron-withdrawing chloro groups can also influence the color of the dye.
Experimental Protocols
The synthesis of azo dyes from these precursors generally follows a two-step process: diazotization of the aromatic amine followed by coupling with a suitable coupling agent (e.g., a phenol or another aniline derivative).[5]
1. Diazotization of 4-Amino-2,6-dichlorophenol
-
Materials: 4-Amino-2,6-dichlorophenol, hydrochloric acid, sodium nitrite, ice.
-
Procedure:
-
Dissolve a specific molar equivalent of 4-Amino-2,6-dichlorophenol in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the coupling reaction.
-
2. Diazotization of p-Nitroaniline
-
Materials: p-Nitroaniline, hydrochloric acid, sodium nitrite, ice.
-
Procedure:
-
Suspend a molar equivalent of p-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise with constant stirring, keeping the temperature below 5°C.
-
Continue stirring for 15-20 minutes after the addition is complete.
-
3. Diazotization of Sulfanilic Acid
-
Materials: Sulfanilic acid, sodium carbonate, sodium nitrite, hydrochloric acid, ice.
-
Procedure:
-
Dissolve a molar equivalent of sulfanilic acid in an aqueous solution of sodium carbonate.
-
Add an aqueous solution of sodium nitrite to this mixture.
-
Cool the resulting solution to 0-5°C in an ice bath.
-
Slowly pour this solution into a pre-cooled solution of hydrochloric acid with vigorous stirring.
-
4. Azo Coupling (General Procedure)
-
Materials: Diazo salt solution (from one of the above procedures), coupling agent (e.g., 2-naphthol), sodium hydroxide solution.
-
Procedure:
-
Dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with continuous stirring.
-
Maintain the temperature below 5°C and stir for 30-60 minutes.
-
The azo dye will precipitate out of the solution.
-
Filter the dye, wash with cold water, and dry.
-
Visualizations
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship of Precursors to Dye Properties
Caption: Influence of precursors on final azo dye properties.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 4-Amino-2,6-dichloro-3-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of pharmaceutical intermediates and potential impurities is paramount in drug development and manufacturing. This guide provides a comparative overview of proposed analytical methods for the quantification of 4-Amino-2,6-dichloro-3-fluorophenol, a key chemical entity. Cross-validation of analytical methods ensures data integrity, supports regulatory compliance, and facilitates method transfer between laboratories.[1][2][3] This document outlines two common and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a hypothetical cross-validation comparison based on established methods for structurally similar compounds.
Disclaimer: The following analytical methods and performance data are proposed based on established methodologies for analogous compounds, such as other halogenated aminophenols.[4][5][6][7][8] This guide is intended to serve as a foundational resource for the development and cross-validation of methods specific to this compound. Actual performance characteristics must be determined experimentally.
Quantitative Performance Comparison
The table below summarizes the anticipated performance characteristics of a reversed-phase HPLC method with UV detection and a GC-MS method following derivatization. These projections are based on typical validation data for similar analytes.[5][6][8][9]
| Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | Commentary |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC often provides slightly higher accuracy for this type of analyte. |
| Precision (%RSD) | < 1.5% | < 5.0% | The precision of the GC-MS method can be influenced by the reproducibility of the derivatization step. |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.01 µg/mL | GC-MS typically offers superior sensitivity, making it suitable for trace-level impurity analysis. |
| Specificity | High (with proper column and mobile phase) | Very High (based on mass fragmentation) | Mass spectrometry provides a higher degree of confidence in analyte identification. |
| Analysis Time | ~15 minutes | ~25 minutes | The HPLC method is generally faster per sample, not including sample preparation. |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in drug substances and intermediates.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, especially at trace levels, due to its high sensitivity and specificity. A derivatization step is included to improve the volatility and thermal stability of the analyte.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Derivatization Procedure:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for peak identification. Monitor characteristic ions of the derivatized analyte.
-
Methodology Visualizations
The following diagrams illustrate the workflows for the proposed analytical methods.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for GC-MS Analysis with Derivatization.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Fluorinated Aminophenol-Derived Kinase Inhibitors: A Comparative Analysis with Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that interfere with specific molecular pathways crucial for tumor growth and progression. Among these, multi-kinase inhibitors have emerged as a powerful class of therapeutic agents. While direct efficacy data for compounds derived specifically from 4-Amino-2,6-dichloro-3-fluorophenol remains limited in publicly available research, a comparative analysis of structurally related and clinically successful drugs, such as Regorafenib and Sorafenib, can provide valuable insights for researchers in this field. Both Regorafenib and Sorafenib feature a substituted aminophenol-like core structure and are known to target multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.
This guide provides an objective comparison of the performance of these existing multi-kinase inhibitors, supported by experimental data, to serve as a benchmark for the evaluation of novel compounds derived from fluorinated aminophenol scaffolds.
Comparative Efficacy Overview
Regorafenib and Sorafenib are oral multi-kinase inhibitors that have demonstrated efficacy in various solid tumors. Their primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor progression.
Regorafenib is known to inhibit a broad spectrum of kinases, including those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[1][2][3] Clinical trials have demonstrated its efficacy in metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[4][5] In the pivotal CORRECT trial for mCRC, Regorafenib showed a statistically significant improvement in overall survival (OS) compared to placebo.[4][5][6]
Sorafenib also targets multiple kinases, including RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[7] It is a standard treatment for advanced hepatocellular carcinoma (HCC) and has also been approved for renal cell carcinoma (RCC).[8][9] The SHARP trial established the efficacy of Sorafenib in HCC, demonstrating a significant improvement in overall survival.[9]
While both drugs share overlapping targets, the subtle differences in their kinase inhibition profiles can lead to variations in their clinical activity and side-effect profiles.
Quantitative Efficacy Data
The following tables summarize key in vitro and clinical efficacy data for Regorafenib and Sorafenib.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Kinase Target | Regorafenib (nM) | Sorafenib (nM) |
| VEGFR1 | - | 26 |
| VEGFR2 | - | 90[7] |
| VEGFR3 | - | 20[7] |
| PDGFR-β | - | 57[7] |
| c-KIT | - | 68[7] |
| RAF-1 | - | 6[7] |
| B-RAF | - | 22[7] |
| B-RAF (V600E) | - | 38 |
| Flt-3 | - | 59[7] |
Note: Specific IC50 values for Regorafenib against individual kinases are not as consistently reported in the provided search results.
Table 2: Clinical Efficacy in Key Indications
| Indication | Drug | Trial | Median Overall Survival (Drug) | Median Overall Survival (Placebo) | Hazard Ratio (HR) |
| Metastatic Colorectal Cancer (mCRC) | Regorafenib | CORRECT | 6.4 months[4] | 5.0 months[4] | 0.77[6] |
| Hepatocellular Carcinoma (HCC) | Regorafenib | RESORCE | 10.6 months[10] | 7.8 months[10] | 0.62[10] |
| Hepatocellular Carcinoma (HCC) | Sorafenib | SHARP | 10.7 months | 7.9 months | 0.69[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized protocols for key in vitro and in vivo experiments commonly used to evaluate multi-kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide with a tyrosine residue for tyrosine kinases), ATP, test compound at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate.
-
The test compound, diluted in a suitable solvent (e.g., DMSO), is pre-incubated with the kinase in the reaction buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
The percentage of kinase activity is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., HT-29 for colorectal cancer, HepG2 for hepatocellular carcinoma).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The cells are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally via gavage) according to a specific dosing schedule and duration. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Toxicity is assessed by monitoring body weight changes and observing any adverse clinical signs.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these multi-kinase inhibitors and a general workflow for their preclinical evaluation.
Caption: Targeted signaling pathways of Regorafenib and Sorafenib.
Caption: General preclinical drug discovery workflow for kinase inhibitors.
References
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 5. onclive.com [onclive.com]
- 6. Randomized phase III trial of regorafenib in metastatic colorectal cancer: analysis of the CORRECT Japanese and non-Japanese subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Efficacy and safety of sorafenib in patients with advanced hepatocellular carcinoma: subanalyses of a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Environmental Impact of 4-Amino-2,6-dichloro-3-fluorophenol Synthesis: A Comparative Guide
The synthesis of highly substituted aromatic compounds, such as 4-Amino-2,6-dichloro-3-fluorophenol, is a critical process in the development of novel pharmaceuticals and agrochemicals. However, the environmental footprint of these synthetic routes is a growing concern for researchers and chemical industry professionals. This guide provides a comparative assessment of a plausible synthesis route for this compound against an established synthesis for a structurally related compound, 2,6-dichloro-4-aminophenol, to highlight key environmental considerations.
Comparative Synthesis Routes and Environmental Considerations
Proposed Synthesis of this compound
A feasible pathway to synthesize the target compound could involve the direct chlorination of 4-amino-3-fluorophenol. This approach leverages a readily available starting material.
Alternative Synthesis: 2,6-dichloro-4-aminophenol from p-nitroaniline
A documented synthesis of the related compound 2,6-dichloro-4-aminophenol starts from p-nitroaniline and involves chlorination, diazotization, hydrolysis, and reduction steps. This multi-step process provides a basis for comparison of classical synthesis methods with potentially more streamlined modern approaches.
Quantitative Comparison of Synthesis Routes
The following table summarizes a qualitative and semi-quantitative comparison of the two synthesis routes. Quantitative data for the proposed synthesis of this compound is based on typical yields and conditions for similar chlorination reactions of aromatic amines.
| Parameter | Proposed: this compound from 4-amino-3-fluorophenol | Alternative: 2,6-dichloro-4-aminophenol from p-nitroaniline | Environmental Impact Considerations |
| Starting Material | 4-amino-3-fluorophenol | p-nitroaniline | The synthesis of 4-amino-3-fluorophenol itself has an environmental footprint that should be considered for a full life cycle assessment. p-nitroaniline is a common industrial chemical. |
| Number of Steps | 1 (Chlorination) | 4 (Chlorination, Diazotization, Hydrolysis, Reduction) | Fewer steps are generally preferred as they can lead to higher overall yield, reduced solvent and energy consumption, and less waste. |
| Key Reagents | Chlorine gas or N-chlorosuccinimide | Chlorine gas, Sodium nitrite, Sulfuric acid, Iron/HCl | The use of toxic and corrosive reagents like chlorine gas and strong acids poses significant environmental and safety risks. Catalytic reduction methods are generally greener than stoichiometric metal reductions.[1] |
| Solvents | Methanol, Toluene | Methanol, Toluene | Both syntheses utilize organic solvents which contribute to volatile organic compound (VOC) emissions. The choice of solvent and the potential for recycling are key environmental factors.[1] |
| Byproducts/Waste | HCl or succinimide, chlorinated byproducts | Nitrogen gas, inorganic salts, iron sludge | The generation of significant amounts of inorganic salts and metal-containing sludge in the alternative route presents a greater waste disposal challenge. |
| Atom Economy | Moderately High | Low to Moderate | The multi-step nature of the alternative synthesis with several reagents that are not incorporated into the final product leads to lower atom economy. |
Experimental Protocols
Proposed Synthesis of this compound (Hypothetical Protocol)
-
Chlorination: Dissolve 4-amino-3-fluorophenol in a suitable solvent such as methanol.
-
Introduce a chlorinating agent, such as chlorine gas or N-chlorosuccinimide, while controlling the temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the product through recrystallization or column chromatography.
Synthesis of 2,6-dichloro-4-aminophenol from p-nitroaniline (Adapted from literature) [1]
-
Chlorination: Dissolve p-nitroaniline in methanol and introduce chlorine gas at a controlled temperature to yield 2,6-dichloro-4-nitroaniline.
-
Diazotization: Treat the 2,6-dichloro-4-nitroaniline with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures to form the diazonium salt.
-
Hydrolysis: Heat the diazonium salt solution to hydrolyze it to 2,6-dichloro-4-nitrophenol.
-
Reduction: Reduce the nitro group of 2,6-dichloro-4-nitrophenol using a reducing agent such as iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation to obtain the final product, 2,6-dichloro-4-aminophenol.
Visualizing the Synthesis Pathways
The following diagrams illustrate the proposed synthesis of this compound and the alternative synthesis of 2,6-dichloro-4-aminophenol.
Caption: Proposed one-step synthesis of this compound.
Caption: Multi-step synthesis of 2,6-dichloro-4-aminophenol from p-nitroaniline.
Environmental Impact Assessment Workflow
A systematic approach is necessary to evaluate the environmental impact of a chemical synthesis. The following workflow outlines the key stages of such an assessment, which aligns with the principles of Life Cycle Assessment (LCA).
Caption: Workflow for Environmental Impact Assessment of Chemical Synthesis.
Conclusion
While a definitive environmental impact assessment of this compound synthesis requires detailed experimental data, a comparative analysis with a known multi-step synthesis of a similar compound offers valuable insights. The proposed one-step chlorination of 4-amino-3-fluorophenol appears to be a more environmentally favorable route due to a reduction in the number of steps, potentially leading to higher overall yield and less waste generation. However, a comprehensive Life Cycle Assessment (LCA) would be necessary to quantify the environmental burdens associated with each synthesis pathway accurately. This would involve a detailed inventory of all inputs (raw materials, energy, solvents) and outputs (product, byproducts, waste streams) for each step of both processes. Researchers and drug development professionals are encouraged to adopt such systematic environmental assessments early in the development phase to promote greener and more sustainable chemical manufacturing.
References
A Researcher's Guide to the Purity Analysis of 4-Amino-2,6-dichloro-3-fluorophenol from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive framework for the comparative purity analysis of 4-Amino-2,6-dichloro-3-fluorophenol obtained from different commercial suppliers. Due to the general absence of publicly available, detailed comparative purity data for this specific compound, this document outlines the necessary experimental protocols and data presentation formats to empower researchers to conduct their own independent evaluations. By following these standardized methods, laboratories can generate reliable and comparable data to inform their selection of the most suitable supplier for their specific research needs.
While many suppliers list a purity of 98% or higher for this compound, the nature and percentage of the remaining impurities can significantly impact experimental outcomes.[1] This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a thorough purity assessment.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of this compound from different suppliers, all quantitative data should be systematically organized. The following table serves as a template for summarizing the key findings from the analytical procedures detailed in this guide. Researchers should populate this table with their own experimental data for each supplier's product.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Supplier A | Supplier B | Supplier C | Notes |
| Appearance | Visual inspection | |||
| Solubility | e.g., in Methanol, DMSO | |||
| HPLC Purity (%) | Area percent at a specific wavelength | |||
| Number of Impurities (HPLC) | Peaks above a certain threshold (e.g., 0.05%) | |||
| Major Impurity (%) | Relative peak area | |||
| GC-MS Purity (%) | Area percent of the main peak | |||
| Volatile Impurities (GC-MS) | Presence/absence | |||
| ¹H NMR Identity Confirmation | Conforms to expected structure | |||
| ¹⁹F NMR Purity Estimate (%) | Relative integration of signals | |||
| Residual Solvents (¹H NMR) | Identity and estimated amount |
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound samples received from various suppliers. This process ensures a systematic evaluation, from initial visual inspection to detailed instrumental analysis and final comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments required for a comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate the main component from potential non-volatile impurities. A reverse-phase HPLC method is generally suitable for this type of halogenated aromatic compound.[2]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (starting point):
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the main peak using the area percentage method.
-
Identify and quantify any impurity peaks with an area greater than 0.05%.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for identifying volatile impurities and confirming the molecular weight of the compound. For non-volatile compounds like phenols, derivatization may be necessary to improve volatility and peak shape.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
-
Sample Preparation (with derivatization):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum.
-
Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Solvent Residues
NMR spectroscopy is essential for confirming the chemical structure of the compound and for detecting and quantifying any residual solvents. Both ¹H and ¹⁹F NMR are highly valuable for this fluorinated compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to verify the aromatic and amine/hydroxyl proton signals. The presence of residual solvents can also be identified and quantified by integrating their characteristic peaks against the main compound's signals.
-
¹⁹F NMR: A fluorine-19 spectrum will provide a clean signal for the fluorine atom on the aromatic ring, which is useful for purity assessment as fluorine-containing impurities will be readily apparent.
-
¹³C NMR: A carbon-13 spectrum can further confirm the carbon skeleton of the molecule.
-
-
Data Analysis:
-
Compare the obtained spectra with the expected chemical shifts and coupling constants for this compound.
-
Integrate the peaks corresponding to residual solvents and calculate their approximate concentration relative to the main compound.
-
By implementing this comprehensive analytical guide, researchers can make informed decisions about the procurement of this compound, ensuring the quality and reliability of their scientific endeavors.
References
Spectroscopic Analysis: A Comparative Guide to 4-Amino-2,6-dichlorophenol and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of 4-Amino-2,6-dichlorophenol with its precursors, 2,6-dichloro-4-nitrophenol and 2,6-dichlorophenol, is presented below. This guide provides a comprehensive analysis of their distinguishing spectral features based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Introduction
4-Amino-2,6-dichlorophenol is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic properties in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a side-by-side comparison of the key spectroscopic data for 4-Amino-2,6-dichlorophenol and the two preceding compounds in its typical synthesis pathway: 2,6-dichloro-4-nitrophenol and 2,6-dichlorophenol.
It is important to note that a similar analysis for the fluorinated analogue, 4-Amino-2,6-dichloro-3-fluorophenol , could not be completed due to the current lack of publicly available spectroscopic data for this compound and its direct precursors.
Synthetic Pathway Overview
The synthesis of 4-Amino-2,6-dichlorophenol typically proceeds through a two-step process starting from 2,6-dichlorophenol. The first step involves the nitration of the phenol ring to yield 2,6-dichloro-4-nitrophenol, followed by the reduction of the nitro group to an amino group to obtain the final product.
Caption: Synthetic route to 4-Amino-2,6-dichlorophenol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 4-Amino-2,6-dichlorophenol and its precursors.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | -OH Proton | -NH₂ Protons |
| 2,6-dichlorophenol | ~7.3 (d), ~6.9 (t) | Variable | - |
| 2,6-dichloro-4-nitrophenol | ~8.2 (s) | Variable | - |
| 4-Amino-2,6-dichlorophenol [1][2] | ~6.7 (s) | Variable | Variable |
Note: Chemical shifts (δ) are reported in parts per million (ppm). The exact positions of -OH and -NH₂ protons are highly dependent on solvent and concentration.
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | C-OH | C-Cl | C-NO₂ / C-NH₂ | Aromatic CH |
| 2,6-dichlorophenol | ~150 | ~120 | - | ~130, ~122 |
| 2,6-dichloro-4-nitrophenol [3] | ~152 | ~122 | ~145 | ~125 |
| 4-Amino-2,6-dichlorophenol [2] | ~145 | ~118 | ~138 | ~117 |
Table 3: FTIR Data (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=C Stretch (Aromatic) | C-N Stretch | N-O Stretch (NO₂) | C-Cl Stretch |
| 2,6-dichlorophenol | 3400-3600 (broad) | - | 1400-1600 | - | - | 600-800 |
| 2,6-dichloro-4-nitrophenol [3] | 3300-3500 (broad) | - | 1400-1600 | - | 1520 (asym), 1350 (sym) | 600-800 |
| 4-Amino-2,6-dichlorophenol [4][5] | 3300-3500 (broad) | 3300-3400 (two bands) | 1450-1600 | ~1300 | - | 600-800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2,6-dichlorophenol | 162/164/166 | 127/129 ([M-Cl]⁺), 99 ([M-Cl-CO]⁺), 64 |
| 2,6-dichloro-4-nitrophenol [3][6] | 207/209/211 | 177/179 ([M-NO]⁺), 161/163 ([M-NO₂]⁺), 132 |
| 4-Amino-2,6-dichlorophenol [4][5] | 177/179/181 | 142/144 ([M-Cl]⁺), 113, 77 |
Note: The presence of two chlorine atoms results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments (M, M+2, M+4).
Experimental Protocols
The following sections outline the general methodologies for the spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopy.
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and referencing to the internal standard are performed.
-
Spectral Analysis: Chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to elucidate the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: General workflow for FTIR spectroscopy.
FTIR spectra are recorded to identify the functional groups present in the molecules.
-
Sample Preparation: For solid samples, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Interpretation: The positions and shapes of the absorption bands are correlated with the vibrational frequencies of specific functional groups.
Mass Spectrometry (MS)
Caption: General workflow for Mass Spectrometry.
Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compounds.
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: An electron multiplier detects the separated ions, and the resulting signal is processed to generate a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to confirm the structure of the compound.
Conclusion
The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful toolkit for the characterization of 4-Amino-2,6-dichlorophenol and its synthetic precursors. Each technique offers unique and complementary information, allowing for unambiguous identification and differentiation of these compounds. The data presented in this guide serves as a valuable reference for chemists and researchers working with these important chemical entities. Further investigation is required to obtain and analyze the spectroscopic data for the fluorinated analogue to enable a direct and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dichloro-4-nitrophenol(618-80-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 4-amino-2,6-dichloro- [webbook.nist.gov]
- 5. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloro-4-nitrophenol(618-80-4) MS spectrum [chemicalbook.com]
Comparative Kinetic Studies of Reactions Involving 4-Amino-2,6-dichloro-3-fluorophenol: A Guide for Researchers
This guide, therefore, aims to provide a foundational understanding by summarizing the synthesis and properties of structurally similar compounds, which may serve as a proxy for estimating the reactivity and behavior of 4-Amino-2,6-dichloro-3-fluorophenol. The information presented is based on available data for 4-Amino-2,6-dichlorophenol and 4-Amino-3-fluorophenol. Researchers are advised to use this information as a preliminary guide and to conduct specific experiments to determine the precise kinetics of the target compound.
Synthesis of Related Aminophenols
The synthesis of halogenated aminophenols often involves the reduction of a corresponding nitrophenol. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield.
Table 1: Comparison of Synthesis Methods for Related Aminophenols
| Compound | Starting Material | Catalyst/Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 4-Amino-2,6-dichlorophenol | 2,6-dichloro-4-nitrophenol | Platinum on carbon | Diethylene glycol ether | 100°C, 10 bar H₂ | 91% | 98% | [1] |
| 4-Amino-2,6-dichlorophenol | 2,6-dichloro-4-nitrophenol | Restore catalyst H-C2, 80% hydrazine hydrate | Ethanol | 75°C, 3 hours | 25.8 g (from 31.2 g starting material) | 99.2% | [2] |
| 4-Amino-3-fluorophenol | 3-fluoro-4-nitrophenol | 10% Palladium on activated carbon, Hydrogen | Ethanol/Tetrahydrofuran | Room temperature, 4.5 hours | 100% | - | [3] |
Experimental Protocols for Synthesis
Synthesis of 4-Amino-2,6-dichlorophenol via Catalytic Hydrogenation[1]
-
Reaction Setup: A reactor is charged with 2,6-dichloro-4-nitrophenol and a platinum-on-carbon catalyst in a diethylene glycol ether solvent.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to 10 bar and heated to 100°C. The reaction is maintained for 140 minutes.
-
Work-up: After the reaction, the mixture is filtered to remove the catalyst. The filtrate is then cooled to 20°C, and water is added to precipitate the product.
-
Isolation: The precipitated 4-Amino-2,6-dichlorophenol is filtered, washed with water, and dried.
Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation[3]
-
Reaction Setup: A solution of 3-fluoro-4-nitrophenol is prepared in a mixture of ethanol and tetrahydrofuran. 10% palladium on activated carbon is added to the solution.
-
Hydrogenation: The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.
-
Work-up: The catalyst is removed by filtration and washed with ethanol.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product.
Logical Workflow for Synthesis
The general workflow for the synthesis of these aminophenols from their corresponding nitrophenols can be visualized as follows:
Caption: General workflow for the synthesis of aminophenols.
Considerations for Kinetic Studies of this compound
Based on the data for related compounds, researchers planning kinetic studies on this compound should consider the following:
-
Influence of Halogenation: The presence of three halogen substituents (two chlorine, one fluorine) will significantly impact the electronic properties of the aromatic ring and the reactivity of the amino and hydroxyl groups. The fluorine atom, being highly electronegative, is expected to have a strong electron-withdrawing effect.
-
Steric Hindrance: The two chlorine atoms ortho to the hydroxyl group will create steric hindrance, potentially affecting the rates of reactions involving this functional group.
-
Catalyst and Solvent Effects: As seen in the synthesis of related compounds, the choice of catalyst and solvent system is crucial and will likely have a profound effect on reaction kinetics. A systematic screening of these parameters would be a necessary first step.
Future Research Directions
To address the current knowledge gap, the following experimental investigations are recommended:
-
Systematic Kinetic Studies: Conduct a series of experiments to determine the reaction kinetics of this compound in various reactions (e.g., N-acylation, O-alkylation, diazotization). This would involve varying reactant concentrations, temperature, and catalysts to determine rate laws and activation parameters.
-
Comparative Studies: Perform direct comparative studies of this compound with its less halogenated analogs (e.g., 4-Amino-2,6-dichlorophenol, 4-Amino-3-fluorophenol) under identical reaction conditions to quantify the effect of the additional halogen substituent on reactivity.
-
Mechanistic Investigations: Employ techniques such as in-situ spectroscopy (e.g., FTIR, NMR) and computational modeling to elucidate the reaction mechanisms and identify key intermediates and transition states.
The following diagram illustrates a proposed logical workflow for a comprehensive kinetic investigation:
Caption: Proposed workflow for kinetic studies.
References
Safety Operating Guide
Personal protective equipment for handling 4-Amino-2,6-dichloro-3-fluorophenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-2,6-dichloro-3-fluorophenol in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is irritating to the eyes, respiratory system, and skin.[1][2][3] It may be harmful if absorbed through the skin or ingested.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4][5] | Protects eyes and face from splashes and airborne particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5] Consider double-gloving. | Prevents skin contact and absorption of the chemical.[5][6] |
| Body Protection | A lab coat or chemical-resistant coveralls.[4] | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when dust may be generated.[6][7] | Protects the respiratory system from inhalation of harmful dust or vapors.[5][6][7] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[4][5] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and similar compounds.
-
Ensure that a chemical fume hood is operational and available for use.
-
Put on all required PPE as specified in Table 1.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a fume hood to minimize inhalation exposure.[8]
-
When weighing, use a draft shield to prevent the dispersal of fine particles.
-
Use tools and equipment made of materials that will not react with the compound.
-
Keep the container with the chemical sealed when not in use.[1][8]
-
-
Decontamination and Cleanup:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol or isopropanol) and then with soap and water.[8]
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands and any potentially exposed skin with soap and water.[9][10]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Classified as hazardous waste.[11][12] Must be disposed of through an approved hazardous waste disposal service. Do not dispose of down the drain.[13] |
| Contaminated Solid Waste | Includes items like gloves, paper towels, and weighing papers. Place in a clearly labeled, sealed, and leak-proof container for hazardous waste.[11][12] |
| Aqueous Solutions Containing the Chemical | Collect in a shatter-proof, sealed container labeled as hazardous waste.[11][12] Phenol-containing aqueous solutions should not be disposed of in the sewer.[13] |
| Contaminated Glassware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. The cleaned glassware can then be washed normally. |
As a halogenated organic compound, waste containing this compound should be segregated as halogenated waste.[14] Always follow your institution's specific hazardous waste disposal protocols.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.[1][10]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention.[9]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] Avoid creating dust. Ensure adequate ventilation. For large spills, contact your institution's environmental health and safety department.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-2,6-dichlorophenol - Safety Data Sheet [chemicalbook.com]
- 4. velsafe.com [velsafe.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. ehs.wwu.edu [ehs.wwu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 13. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 14. uakron.edu [uakron.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
